2-O-Methylatromentin
描述
This compound has been reported in Thelephora aurantiotincta and Thelephora ganbajun with data available.
属性
分子式 |
C19H14O6 |
|---|---|
分子量 |
338.3 g/mol |
IUPAC 名称 |
2-hydroxy-3,6-bis(4-hydroxyphenyl)-5-methoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C19H14O6/c1-25-19-15(11-4-8-13(21)9-5-11)17(23)16(22)14(18(19)24)10-2-6-12(20)7-3-10/h2-9,20-22H,1H3 |
InChI 键 |
JSYZSRUBUMBRHR-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
A Technical Guide to the Isolation of 2-O-Methylatromentin from Fungal Species
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the proposed methodology for the isolation of 2-O-methylatromentin, a derivative of the fungal pigment atromentin (B1665312). Due to the limited specific literature on this compound, this document outlines a robust experimental approach based on established protocols for the isolation of its precursor, atromentin, and other related secondary metabolites from fungal sources.
Introduction
Atromentin is a terphenylquinone pigment found in various fungi, particularly within the orders Agaricales and Thelephorales. It serves as a precursor to a diverse array of other pigments and bioactive compounds.[1] Its methylated derivative, this compound, is a compound of interest for further investigation due to the potential for altered biological activity conferred by the methyl group. This guide details the theoretical workflow for the isolation and characterization of this compound, focusing on the known producer of atromentin derivatives, Tapinella atrotomentosa (also referred to as Paxillus atrotomentosus).
Fungal Source and Cultivation
Tapinella atrotomentosa is a well-documented source of atromentin and its derivatives, including spiromentins.[2][3] For the targeted isolation of this compound, cultivation of this fungal species is the initial and critical step.
Fungal Strain
A verified strain of Tapinella atrotomentosa should be obtained from a reputable culture collection.
Culture Conditions
The fungus can be cultivated on a suitable solid or in a liquid medium to generate sufficient biomass for extraction.
Table 1: Proposed Culture Parameters for Tapinella atrotomentosa
| Parameter | Recommended Value |
| Culture Medium | Potato Dextrose Agar (PDA) or Malt Extract Broth (MEB) |
| Incubation Temperature | 25°C |
| Incubation Time | 14-21 days |
| Culture Type | Static liquid culture or solid-state fermentation |
| Light Conditions | Darkness |
Experimental Protocols
The following protocols are adapted from established methods for the isolation of fungal polyketides and atromentin derivatives.[2][4]
Extraction of Secondary Metabolites
-
Harvesting: The fungal mycelium and the culture broth are harvested.
-
Homogenization: The mycelium is separated from the broth by filtration and then homogenized in a suitable solvent (e.g., methanol (B129727) or ethyl acetate).
-
Solvent Extraction: The homogenized mycelium is extracted with a non-polar solvent such as chloroform (B151607) or ethyl acetate (B1210297). The culture filtrate is also subjected to liquid-liquid extraction with the same solvent.
-
Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Purification of this compound
A multi-step chromatographic approach is proposed for the purification of the target compound.
-
Silica (B1680970) Gel Column Chromatography:
-
The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.
-
The column is eluted with a gradient of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) for the presence of compounds with the expected characteristics of a methylated atromentin derivative (e.g., different Rf value compared to atromentin).
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Fractions enriched with the target compound are further purified by preparative HPLC.
-
A C18 reverse-phase column is recommended, with a mobile phase consisting of a gradient of water and acetonitrile (B52724) or methanol, often with a small percentage of formic acid to improve peak shape.
-
Table 2: Hypothetical HPLC Purification Parameters
| Parameter | Recommended Value |
| Column | C18, 10 µm, 250 x 20 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30-70% B over 40 minutes |
| Flow Rate | 10 mL/min |
| Detection | UV at 280 nm and 320 nm |
Structure Elucidation
The purified compound will be subjected to spectroscopic analysis to confirm its identity as this compound.
Table 3: Expected Spectroscopic Data for this compound (Hypothetical)
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons, hydroxyl protons, and a singlet corresponding to a methoxy (B1213986) group (-OCH₃) around 3.5-4.0 ppm. |
| ¹³C NMR | Carbon signals for the terphenylquinone backbone and a signal for the methoxy carbon around 55-60 ppm. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (C₁₉H₁₄O₆). |
| FT-IR | Absorption bands for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups. |
Visualizations
Biosynthetic Pathway of Atromentin
The biosynthesis of atromentin from L-tyrosine is a known pathway and serves as the precursor for this compound.[1]
Caption: Biosynthesis of Atromentin and its methylation.
Experimental Workflow for Isolation
The proposed workflow for the isolation and purification of this compound is depicted below.
Caption: Proposed workflow for isolating this compound.
Conclusion
This technical guide presents a detailed, albeit theoretical, framework for the isolation of this compound from fungal sources. By leveraging established methodologies for related compounds, researchers can systematically approach the extraction, purification, and characterization of this potentially novel natural product. The successful isolation and subsequent bioactivity screening of this compound could provide valuable insights for drug discovery and development.
References
An In-depth Technical Guide to 2-O-Methylatromentin: Chemical Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-O-Methylatromentin is a derivative of atromentin (B1665312), a naturally occurring polyphenol pigment found in various species of fungi. Atromentin and its derivatives have garnered interest in the scientific community due to their diverse biological activities, including antibacterial, anticoagulant, and apoptosis-inducing properties. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, catering to researchers and professionals in the fields of chemistry and drug development.
Chemical Structure and Properties
This compound, also referred to as 2-O-methoxyatromentin, is a terphenylquinone characterized by a central benzoquinone ring substituted with two p-hydroxyphenyl groups and a methoxy (B1213986) group. The methylation at the 2-position of the quinone ring distinguishes it from its parent compound, atromentin.
Chemical Structure:

(Note: An illustrative placeholder image is used. The actual chemical structure is described in the text and can be derived from the provided IUPAC name.)
IUPAC Name: 2-hydroxy-5-methoxy-3,6-bis(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione
Physicochemical Properties
Quantitative data for this compound is limited in publicly available literature. The following table summarizes the key properties based on its chemical structure and information from related compounds.
| Property | Value | Source/Method |
| Molecular Formula | C₁₉H₁₄O₆ | Calculated |
| Molecular Weight | 338.31 g/mol | Calculated |
| Appearance | - | Not Reported |
| Melting Point | - | Not Reported |
| Solubility | - | Not Reported |
| CAS Number | Not available | - |
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely available. However, the synthesis paper by Ye et al. (2010) would be the primary source for its characteristic NMR and mass spectrometry data. Researchers synthesizing this compound should expect to characterize it using modern spectroscopic techniques.
Expected ¹H NMR Spectral Features:
-
Signals corresponding to the aromatic protons on the two p-hydroxyphenyl groups.
-
A singlet for the methoxy group protons.
-
Signals for the hydroxyl protons, which may be broad and exchangeable.
Expected Mass Spectrometry Data:
-
A molecular ion peak corresponding to the exact mass of the molecule.
-
Fragmentation patterns characteristic of the terphenylquinone scaffold.
Experimental Protocols: Synthesis of this compound
The synthesis of this compound has been reported by Ye et al. (2010) through a multi-step process starting from atromentin. The following is a detailed description of the likely synthetic methodology based on their work.[1][2]
Synthesis Workflow
Detailed Methodology
1. Synthesis of the Precursor - Atromentin: The synthesis of the precursor, atromentin, can be achieved via a double Suzuki-Miyaura coupling reaction.[1][2]
-
Reactants: 4-Methoxyphenylboronic acid and a suitably protected 2,5-dibromohydroquinone (B82636) (e.g., 2,5-dibromo-1,4-dimethoxybenzene).
-
Catalyst and Conditions: A palladium catalyst such as Palladium(II) acetate (B1210297) (Pd(OAc)₂) with a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃) is typically used. The reaction is carried out in the presence of a base (e.g., sodium carbonate) in a suitable solvent system.
-
Deprotection and Oxidation: The resulting terphenyl intermediate is then subjected to deprotection of the hydroxyl groups (if protected) followed by oxidation to yield atromentin.
2. Selective O-Methylation of Atromentin: The key step in the synthesis of this compound is the selective methylation of one of the hydroxyl groups on the quinone ring of atromentin.
-
Reactants: Atromentin and a methylating agent. The choice of methylating agent and reaction conditions is crucial for achieving regioselectivity.
-
Procedure (based on Ye et al., 2010): The synthesis of 2-O-methoxyatromentin was achieved through the oxidation of a leuco-p-terphenyl precursor with ceric ammonium nitrate (CAN) in methanol.[1][2] This method likely involves the formation of the quinone ring and simultaneous methylation.
3. Purification and Characterization: The final product, this compound, would be purified using standard chromatographic techniques such as column chromatography or preparative HPLC. The structure and purity of the compound should be confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Biological Activities and Signaling Pathways
While specific studies on the biological activities of this compound are scarce, the activities of its parent compound, atromentin, and other derivatives provide insights into its potential therapeutic applications.[1]
Inferred Biological Activities
-
Antibacterial Activity: Atromentin has been shown to possess antibacterial properties. It is plausible that this compound may also exhibit similar activity.
-
Anticoagulant Activity: Atromentin is known to have anticoagulant effects. The methylation at the 2-position might modulate this activity.
-
Cytotoxic and Apoptosis-Inducing Effects: Atromentin induces apoptosis in certain cancer cell lines.[1] The cytotoxic potential of this compound against various cancer cell lines warrants investigation.
-
Antioxidant and Anti-inflammatory Properties: As a polyphenol, this compound is expected to possess antioxidant properties due to its ability to scavenge free radicals. This may also translate to anti-inflammatory effects.
Potential Signaling Pathways
The biological activities of polyphenols are often mediated through their interaction with various cellular signaling pathways. While the specific pathways modulated by this compound have not been elucidated, related compounds are known to influence pathways involved in inflammation, cell proliferation, and apoptosis.
Conclusion and Future Directions
This compound represents an interesting derivative of the naturally occurring pigment atromentin. While its synthesis has been reported, a comprehensive characterization of its physicochemical properties and biological activities is still lacking. Future research should focus on:
-
Detailed spectroscopic analysis to establish a complete spectral library for this compound.
-
Systematic evaluation of its biological activities, including antibacterial, antifungal, anticancer, antioxidant, and anti-inflammatory properties, through in vitro and in vivo studies.
-
Elucidation of the specific molecular targets and signaling pathways through which this compound exerts its biological effects.
Such studies will be crucial in determining the potential of this compound as a lead compound for the development of new therapeutic agents. This technical guide serves as a foundational resource for researchers embarking on the investigation of this promising molecule.
References
Preliminary Biological Activity Screening of 2-O-Methylatromentin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-O-Methylatromentin, a naturally occurring p-terphenyl (B122091) derivative found in various fungi, has been the subject of preliminary biological investigations. This technical guide provides a comprehensive overview of the screening of this compound for various biological activities, including its notable anti-neuroinflammatory effects, as well as its evaluation for antimicrobial and cytotoxic potential. Detailed experimental methodologies for the key assays are presented, alongside visualizations of relevant pathways and workflows to support further research and drug development efforts. While the existing literature confirms the screening of this compound for several biological activities, specific quantitative data, such as IC50 and MIC values, are not consistently reported in the available research. This guide, therefore, focuses on the established activities and the methodologies to quantitatively assess them, providing a framework for future studies.
Overview of Screened Biological Activities
Preliminary studies have indicated that this compound possesses a range of biological activities. The primary areas of investigation have been:
-
Anti-neuroinflammatory Activity: this compound has demonstrated the ability to inhibit the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[1][2][3][4] This suggests a potential therapeutic role in neuroinflammatory diseases.
-
Antimicrobial Activity: The compound has been assessed for its effectiveness against a variety of microbial pathogens, including those responsible for malaria, fungal infections, and bacterial infections.[5][6]
-
Cytotoxicity: this compound has been evaluated for its cytotoxic effects against various cancerous and non-cancerous cell lines to determine its potential as an anticancer agent and to assess its safety profile.[5][6]
Quantitative Data Presentation
A thorough review of the available literature did not yield specific quantitative IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values for this compound. For the purpose of this guide and to provide a template for future reporting of such data, the following tables are presented as a framework for summarizing quantitative results from biological activity screenings.
Table 1: Anti-Inflammatory Activity of this compound
| Target | Cell Line | Stimulant | IC50 (µM) | Positive Control | IC50 of Control (µM) |
| TNF-α Production | BV-2 | LPS | Data not available | Dexamethasone | Data not available |
| IL-6 Production | BV-2 | LPS | Data not available | Dexamethasone | Data not available |
| IL-1β Production | BV-2 | LPS | Data not available | Dexamethasone | Data not available |
Table 2: Antimicrobial Activity of this compound
| Organism | Strain | Assay Type | MIC (µg/mL) | Positive Control | MIC of Control (µg/mL) |
| Plasmodium falciparum | K-1 | Antimalarial Assay | Data not available | Chloroquine | Data not available |
| Candida albicans | ATCC Strain | Antifungal Assay | Data not available | Fluconazole | Data not available |
| Bacillus cereus | ATCC Strain | Antibacterial Assay | Data not available | Gentamicin | Data not available |
Table 3: Cytotoxicity of this compound
| Cell Line | Cell Type | Assay Type | IC50 (µM) | Positive Control | IC50 of Control (µM) |
| KB | Human oral cancer | MTT Assay | Data not available | Doxorubicin | Data not available |
| MCF-7 | Human breast cancer | MTT Assay | Data not available | Doxorubicin | Data not available |
| NCI-H187 | Human small cell lung cancer | MTT Assay | Data not available | Doxorubicin | Data not available |
| Vero | Monkey kidney (non-cancerous) | MTT Assay | Data not available | Doxorubicin | Data not available |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preliminary screening of this compound.
Anti-Neuroinflammatory Activity Assay
Objective: To determine the inhibitory effect of this compound on the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
Materials:
-
BV-2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture: Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the BV-2 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).
-
Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. A negative control group should receive neither the compound nor LPS.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatants.
-
Cytokine Quantification (ELISA): Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the LPS-only treated group. Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains.
Materials:
-
Bacterial or fungal strains (e.g., Bacillus cereus, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound
-
Positive control antibiotics (e.g., Gentamicin, Fluconazole)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a concentration of approximately 5 x 10^5 CFU/mL in the appropriate broth.
-
Compound Dilution: Perform a serial two-fold dilution of this compound in the broth medium directly in the 96-well plate to achieve a range of concentrations.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the cytotoxic effect of this compound on mammalian cell lines.
Materials:
-
Target cell lines (e.g., MCF-7, Vero)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualization of Pathways and Workflows
Signaling Pathway
Caption: LPS-induced pro-inflammatory cytokine signaling pathway in microglial cells and the inhibitory action of this compound.
Experimental Workflows
Caption: Experimental workflows for the preliminary biological activity screening of this compound.
Conclusion
This compound has emerged as a compound of interest, particularly due to its anti-neuroinflammatory properties. The established screening methodologies outlined in this guide provide a robust framework for the continued investigation of this and other natural products. A critical next step in the research and development of this compound will be the systematic determination and reporting of quantitative bioactivity data, such as IC50 and MIC values, across a range of relevant assays and cell lines. Such data is essential for a comprehensive understanding of its therapeutic potential and for guiding future preclinical and clinical studies.
References
An In-depth Technical Guide to the Enzymes in 2-O-Methylatromentin Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-O-Methylatromentin is a fungal secondary metabolite belonging to the terphenylquinone class of pigments. These compounds are of significant interest to the scientific community due to their diverse biological activities and potential applications in pharmacology. The biosynthesis of this compound is a multi-step enzymatic process, starting from the common amino acid L-tyrosine. This technical guide provides a comprehensive overview of the enzymes involved in this pathway, detailing their roles, characteristics, and the experimental protocols for their study. The information is presented to be a valuable resource for researchers in natural product biosynthesis, enzymology, and drug discovery.
The Biosynthetic Pathway of this compound
The formation of this compound proceeds through a three-step enzymatic cascade, beginning with the precursor L-tyrosine. The initial two steps lead to the formation of the core terphenylquinone, atromentin (B1665312). The final step involves the specific methylation of atromentin. The genes encoding the enzymes for atromentin biosynthesis are typically found clustered together in the fungal genome, suggesting a coordinated regulation of their expression[1][2].
Step 1: Transamination of L-Tyrosine
The biosynthetic journey commences with the conversion of L-tyrosine to 4-hydroxyphenylpyruvic acid (4-HPP). This reaction is catalyzed by an L-tyrosine:2-oxoglutarate aminotransferase . In the homobasidiomycete Tapinella panuoides, this enzyme is designated as AtrD [3]. This enzyme facilitates the transfer of an amino group from L-tyrosine to 2-oxoglutarate, yielding 4-HPP and L-glutamate.
Step 2: Dimerization to Atromentin
The second and central step in the formation of the terphenylquinone scaffold is the dimerization of two molecules of 4-HPP to produce atromentin. This complex reaction is catalyzed by a multi-domain enzyme known as atromentin synthetase , a type of non-ribosomal peptide synthetase (NRPS)-like enzyme[1][4]. In Tapinella panuoides, this enzyme is named AtrA [3]. Atromentin synthetase activates 4-HPP through adenylation and then catalyzes the dimerization and cyclization to form the characteristic p-terphenylquinone structure of atromentin[5]. The enzyme comprises three key domains: an adenylation (A) domain, an acyl-carrier protein (ACP) or thiolation (T) domain, and a thioesterase (TE) domain[1][5].
Step 3: O-Methylation to this compound
The final step in the biosynthesis of this compound is the specific methylation of the hydroxyl group at the C-2 position of atromentin. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) . A recent study on the biosynthesis of p-terphenyls in Aspergillus ustus has confirmed the O-methylation of atromentin as a key step in the pathway[6]. While a specific OMT from Aspergillus ustus has been implicated in this reaction, detailed characterization is ongoing.
Core Enzymes and Their Properties
A detailed understanding of the enzymes involved in this compound formation is crucial for their manipulation and potential use in synthetic biology applications.
L-Tyrosine:2-Oxoglutarate Aminotransferase (e.g., AtrD)
This enzyme channels the primary metabolite L-tyrosine into the secondary metabolic pathway of terphenylquinone biosynthesis.
Quantitative Data for L-Tyrosine:2-Oxoglutarate Aminotransferase
| Parameter | Value | Organism/Enzyme | Reference |
| Substrates | L-tyrosine, 2-oxoglutarate | Tapinella panuoides (AtrD) | [3] |
| Products | 4-hydroxyphenylpyruvic acid, L-glutamate | Tapinella panuoides (AtrD) | [3] |
Further quantitative data such as K_m and k_cat for AtrD are not yet available in the reviewed literature.
Atromentin Synthetase (e.g., AtrA)
This NRPS-like enzyme is the central player in the formation of the atromentin scaffold. Its multi-domain architecture is characteristic of enzymes involved in the biosynthesis of complex natural products.
Quantitative Data for Atromentin Synthetase
| Parameter | Value | Organism/Enzyme | Reference |
| Substrate | 4-hydroxyphenylpyruvic acid | Tapinella panuoides (AtrA) | [3] |
| Product | Atromentin | Tapinella panuoides (AtrA) | [3] |
| Cofactors | ATP, Mg2+ | General | [5] |
Specific kinetic parameters for atromentin synthetase are not yet fully detailed in the literature.
Atromentin O-Methyltransferase
This enzyme is responsible for the final tailoring step that yields this compound. O-methyltransferases play a critical role in diversifying the chemical structures and biological activities of natural products.
Quantitative Data for Atromentin O-Methyltransferase
| Parameter | Value | Organism/Enzyme | Reference |
| Substrates | Atromentin, S-adenosyl-L-methionine (SAM) | Aspergillus ustus | [6] |
| Product | This compound | Aspergillus ustus | [6] |
Detailed biochemical characterization and kinetic data for a specific atromentin O-methyltransferase are a subject of ongoing research.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments required to study the enzymes involved in this compound biosynthesis.
Heterologous Expression and Purification of Biosynthetic Enzymes
A common strategy for obtaining sufficient quantities of pure enzymes for characterization is heterologous expression in a host organism like Escherichia coli.
Protocol for Heterologous Expression and Purification:
-
Gene Cloning: The genes encoding the L-tyrosine aminotransferase (e.g., atrD), atromentin synthetase (e.g., atrA), and the putative O-methyltransferase are amplified from the fungal genomic DNA or cDNA by PCR. The amplified genes are then cloned into a suitable E. coli expression vector, often containing an affinity tag (e.g., His-tag) for simplified purification.
-
Transformation: The expression plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression:
-
Grow the transformed E. coli cells in a suitable medium (e.g., LB broth) at 37°C with appropriate antibiotic selection.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture when it reaches an optimal cell density (e.g., OD600 of 0.6-0.8).
-
Continue the culture at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance the production of soluble protein.
-
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and a protease inhibitor cocktail). Lyse the cells by sonication or using a French press.
-
Protein Purification:
-
Clarify the cell lysate by centrifugation to remove cell debris.
-
Load the supernatant onto an affinity chromatography column (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).
-
Wash the column with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
-
Elute the target protein with an elution buffer containing a high concentration of imidazole.
-
Assess the purity of the eluted protein by SDS-PAGE.
-
For further purification, if necessary, perform size-exclusion chromatography.
-
Enzyme Activity Assays
1. L-Tyrosine:2-Oxoglutarate Aminotransferase Activity Assay (Coupled Assay):
The activity of the aminotransferase can be measured using a continuous spectrophotometric assay by coupling the production of glutamate (B1630785) to the oxidation of NADH by glutamate dehydrogenase.
-
Reaction Mixture:
-
100 mM Tris-HCl buffer (pH 8.0)
-
10 mM L-tyrosine
-
5 mM 2-oxoglutarate
-
0.2 mM NADH
-
10 units/mL glutamate dehydrogenase
-
Purified aminotransferase enzyme
-
-
Procedure:
-
Mix all components except the aminotransferase in a cuvette.
-
Initiate the reaction by adding the purified aminotransferase.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of NADH.
-
2. Atromentin Synthetase Activity Assay (HPLC-based):
The activity of atromentin synthetase is typically determined by measuring the formation of atromentin from 4-HPP using High-Performance Liquid Chromatography (HPLC).
-
Reaction Mixture:
-
50 mM Tris-HCl buffer (pH 7.5)
-
10 mM MgCl2
-
5 mM ATP
-
1 mM 4-hydroxyphenylpyruvic acid
-
Purified atromentin synthetase
-
-
Procedure:
-
Incubate the reaction mixture at a suitable temperature (e.g., 30°C).
-
Stop the reaction at different time points by adding an organic solvent (e.g., methanol (B129727) or acetonitrile) or by acidification.
-
Centrifuge to precipitate the protein.
-
Analyze the supernatant by reverse-phase HPLC with a C18 column.
-
Monitor the elution profile at a wavelength where atromentin has a characteristic absorbance (e.g., around 280 nm and in the visible range).
-
Quantify the amount of atromentin produced by comparing the peak area to a standard curve of authentic atromentin.
-
3. Atromentin O-Methyltransferase Activity Assay (HPLC-based):
The activity of the O-methyltransferase is measured by monitoring the conversion of atromentin to this compound.
-
Reaction Mixture:
-
100 mM phosphate (B84403) buffer (pH 7.5)
-
0.5 mM atromentin (dissolved in a small amount of DMSO or methanol)
-
1 mM S-adenosyl-L-methionine (SAM)
-
Purified O-methyltransferase
-
-
Procedure:
-
Incubate the reaction mixture at a suitable temperature (e.g., 30°C).
-
Quench the reaction at various time intervals by adding an organic solvent.
-
Analyze the reaction products by reverse-phase HPLC.
-
Monitor the decrease in the atromentin peak and the appearance of the this compound peak.
-
Quantify the product formation using a standard curve if an authentic standard of this compound is available.
-
Visualizations
Biosynthetic Pathway of this compound
Caption: Biosynthetic pathway of this compound.
Experimental Workflow for Enzyme Characterization
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Characterization of the atromentin biosynthesis genes and enzymes in the homobasidiomycete Tapinella panuoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atromentin - Wikipedia [en.wikipedia.org]
- 5. EC 6.4.1.10 [iubmb.qmul.ac.uk]
- 6. Biosynthesis of p-Terphenyls in Aspergillus ustus Implies Enzymatic Reductive Dehydration and Spontaneous Dibenzofuran Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Therapeutic Potential of 2-O-Methylatromentin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document summarizes the currently available, though limited, scientific information regarding 2-O-Methylatromentin and its parent compound, atromentin (B1665312). The therapeutic potential of this compound is largely inferred from the activities of atromentin, and further dedicated research is required for validation.
Introduction
This compound, a derivative of the naturally occurring polyphenol atromentin, is a compound of emerging interest in the field of therapeutic research. Atromentin, found in various species of fungi, has been noted for a range of biological activities, including antibacterial, anticoagulant, and apoptosis-inducing properties in cancer cells.[1] The structural modification of atromentin to this compound, specifically through O-methylation, presents a novel avenue for exploring enhanced or altered pharmacological activities. This technical guide provides a comprehensive overview of the known synthesis of this compound and the established biological effects of its parent compound, atromentin, from which potential therapeutic applications of the methylated derivative are hypothesized.
Synthesis of this compound
The synthesis of this compound, also referred to as 2-O-methoxyatromentin, has been documented in scientific literature. A key synthetic strategy involves a double Suzuki-Miyaura coupling reaction to construct the core structure of atromentin, followed by a ceric ammonium (B1175870) nitrate (B79036) (CAN) oxidation. This methodology provides a viable route to obtain 2-O-methoxyatromentin for further biological investigation.
Therapeutic Potential Based on Atromentin's Biological Activities
The therapeutic potential of this compound is currently extrapolated from the known biological effects of its parent compound, atromentin. Methylation can potentially alter the pharmacokinetic and pharmacodynamic properties of a compound, such as its bioavailability, metabolic stability, and target affinity.
Anti-inflammatory and Neuroprotective Hypotheses
While direct evidence for the anti-inflammatory and neuroprotective effects of this compound is not yet available, the general class of polyphenols to which atromentin belongs is known for these properties. Chronic inflammation and oxidative stress are key pathological features of many neurodegenerative diseases. Natural compounds that can modulate these processes are of significant interest for therapeutic development.[2][3][4]
Hypothesized Anti-inflammatory Mechanism:
It is plausible that this compound could exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.[5][6] Inhibition of these pathways can lead to a reduction in the production of pro-inflammatory cytokines and mediators.
Hypothesized Neuroprotective Mechanism:
The potential neuroprotective effects of this compound may stem from its ability to mitigate oxidative stress and inhibit inflammatory processes within the central nervous system.[2] Activation of antioxidant response pathways, such as the Nrf2-ARE pathway, and inhibition of pro-inflammatory signaling in microglia and astrocytes are potential mechanisms.[7][8][9][10][11]
Potential Involvement of GSK-3β and Nrf2 Signaling Pathways
Glycogen Synthase Kinase 3β (GSK-3β):
GSK-3β is a serine/threonine kinase implicated in a wide range of cellular processes, and its dysregulation is linked to various diseases, including neurodegenerative disorders and cancer.[12][13][14] Inhibition of GSK-3β is a therapeutic strategy being explored for these conditions.[15] While there is no direct evidence of atromentin or its methylated derivative inhibiting GSK-3β, the structural features of polyphenols suggest this as a potential area for investigation.
Nuclear Factor Erythroid 2-related Factor 2 (Nrf2):
The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.[9] Activation of Nrf2 leads to the expression of a suite of antioxidant and cytoprotective genes.[7][8][10][11] Many natural polyphenols are known to activate the Nrf2 pathway. It is hypothesized that this compound may also possess this activity, contributing to its potential neuroprotective effects.
Experimental Protocols
As there are no published studies on the specific therapeutic effects of this compound, detailed experimental protocols are not available. However, based on the hypothesized activities, the following experimental approaches would be relevant for future research:
Table 1: Proposed Experimental Protocols for Investigating the Therapeutic Effects of this compound
| Hypothesized Effect | In Vitro Assays | Cell-Based Assays | In Vivo Models |
| Anti-inflammatory | - NF-κB reporter gene assay- MAPK phosphorylation analysis (Western blot)- Cyclooxygenase (COX) and lipoxygenase (LOX) enzyme inhibition assays | - Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) to measure nitric oxide (NO) and pro-inflammatory cytokine (TNF-α, IL-6, IL-1β) production (ELISA, qPCR) | - Carrageenan-induced paw edema in rodents- LPS-induced systemic inflammation models |
| Neuroprotective | - Oxygen-glucose deprivation/reperfusion (OGD/R) assays in neuronal cell lines- Beta-amyloid (Aβ) or glutamate-induced toxicity assays | - Primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y) to assess cell viability (MTT, LDH assays), apoptosis (caspase-3 activity, TUNEL staining), and neurite outgrowth | - Animal models of Alzheimer's disease (e.g., APP/PS1 transgenic mice)- Animal models of Parkinson's disease (e.g., MPTP-induced)- Stroke models (e.g., middle cerebral artery occlusion) |
| GSK-3β Inhibition | - In vitro kinase assay with recombinant GSK-3β | - Western blot analysis of downstream targets of GSK-3β (e.g., phosphorylation of Tau, β-catenin) in relevant cell models | - Analysis of GSK-3β activity and downstream targets in brain tissue from relevant in vivo models |
| Nrf2 Activation | - Nrf2-ARE reporter gene assay | - Western blot analysis of Nrf2 nuclear translocation and expression of Nrf2 target genes (e.g., HO-1, NQO1) in cells treated with this compound | - Immunohistochemical analysis of Nrf2 and its target proteins in tissues from in vivo models |
Visualizations of Hypothesized Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the potential signaling pathways that this compound might modulate based on the known activities of related compounds.
Caption: Hypothesized anti-inflammatory signaling pathway of this compound.
References
- 1. Atromentin - Wikipedia [en.wikipedia.org]
- 2. Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Neuroprotective Effects and Therapeutic Potential of the Chalcone Cardamonin for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the anti-inflammatory activities, mechanism of action and prospective drug delivery systems of tocotrienol to target neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Isorhamnetin protects against oxidative stress by activating Nrf2 and inducing the expression of its target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchers.mq.edu.au [researchers.mq.edu.au]
- 9. mdpi.com [mdpi.com]
- 10. Formononetin Activates the Nrf2/ARE Signaling Pathway Via Sirt1 to Improve Diabetic Renal Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Melatonin antagonizes Mn-induced oxidative injury through the activation of keap1-Nrf2-ARE signaling pathway in the striatum of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Morin attenuates tau hyperphosphorylation by inhibiting GSK3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Machine Learning for Discovery of GSK3β Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Inhibition of GSK_3β by Iridoid Glycosides of Snowberry (Symphoricarpos albus) Effective in the Treatment of Alzheimer’s Disease Using Computational Drug Design Methods [frontiersin.org]
- 15. researchgate.net [researchgate.net]
Initial Investigations into the Mechanism of Action of 2-O-Methylatromentin (Paxillone): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-O-Methylatromentin, more commonly known in scientific literature as Paxillone, is a tremorgenic indole (B1671886) diterpenoid mycotoxin originally isolated from Penicillium paxilli. It has emerged as a critical pharmacological tool for investigating cellular excitability and signaling. This technical guide provides an in-depth overview of the initial investigations into its mechanism of action. The primary mode of action identified is the potent and specific inhibition of the large-conductance Ca²⁺- and voltage-activated potassium (BK) channels. Furthermore, this document details its effects on other cellular targets, presents quantitative data from key studies, outlines experimental protocols for its investigation, and visualizes the core signaling pathways and experimental workflows.
Core Mechanism of Action: BK Channel Inhibition
The principal mechanism of action of this compound (Paxillone) is the potent and specific inhibition of large-conductance Ca²⁺- and voltage-activated potassium (BK) channels.[1][2][3] Unlike classical pore blockers, Paxillone acts as a state-dependent, allosteric inhibitor.[1][4]
Key characteristics of this mechanism include:
-
Preferential Binding to the Closed State: Paxillone exhibits a significantly higher affinity for the closed conformation of the BK channel, estimated to be over 500-fold greater than its affinity for the open state.[1][5]
-
Allosteric Modulation: By binding to the channel, Paxillone stabilizes it in the closed, non-conducting state. This allosteric modulation reduces the probability of the channel opening rather than physically occluding the pore.[1]
-
State-Dependent Inhibition: The inhibitory effect of Paxillone is inversely proportional to the channel's open probability (Po).[1][5] Conditions that favor the open state, such as membrane depolarization and high intracellular calcium concentrations, significantly reduce the inhibitory potency of Paxillone.[1]
-
Intracellular Site of Action: Evidence suggests that Paxillone accesses its binding site on the α-subunit of the BK channel from the intracellular side of the membrane, near the central cavity.[4]
Secondary and Other Reported Mechanisms
While BK channel inhibition is the most well-characterized mechanism, other cellular effects of Paxillone have been reported:
-
Inhibition of SERCA: Paxillone has been shown to inhibit the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA), with IC₅₀ values varying between different isoforms.[3][5][6] This action affects intracellular calcium homeostasis.
-
Neuroprotection: Studies have demonstrated that Paxillone can protect neuronal cells, such as HT22 mouse hippocampal cells, from glutamate-induced neurotoxicity.[5][7] This neuroprotective effect appears to be independent of BK channel inhibition.[5][7]
-
Modulation of Mitochondrial Function: In PC12 and AS-30D cells, Paxillone has been observed to partially alleviate cadmium-induced necrosis and reduce the generation of reactive oxygen species (ROS), suggesting a possible modulation of the mitochondrial electron transport chain.[5]
Quantitative Data
The following tables summarize the key quantitative data from various studies on the activity of this compound (Paxillone).
| Target | Parameter | Value | Conditions/Cell Line | Reference |
| BK Channel | IC₅₀ | ~10 nM | Channels are predominantly in the closed state. | [1][2] |
| BK Channel | IC₅₀ | ~10 µM | Channels are at maximal open probability. | [1][2] |
| BK Channel (α-subunit) | Kᵢ | 1.9 nM | Block of currents in α-subunit-expressing oocytes. | [2][3] |
| SERCA | IC₅₀ | 5 - 50 µM | Dependent on the specific SERCA isoform. | [3][5][6] |
| SERCA (purified from skeletal muscle) | IC₅₀ | 5 µM | Purified Ca²⁺ ATPase activity. | [2][6] |
| Antiviral Activity (Influenza A) | IC₅₀ | 17.7 µM | MDCK cells. | [5] |
Experimental Protocols
Patch-Clamp Electrophysiology for BK Channel Analysis
This protocol is a generalized method for studying the effects of Paxillone on BK channels using patch-clamp electrophysiology.[4][8][9]
4.1.1. Cell Preparation:
-
Use a cell line endogenously expressing or transfected with BK channels (e.g., HEK293 cells, primary neurons, or smooth muscle cells).
-
Culture cells on glass coverslips suitable for microscopy and electrophysiological recording.
4.1.2. Solutions:
-
Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, and a desired concentration of free Ca²⁺ (buffered with CaCl₂). Adjust pH to 7.2 with KOH.[9]
-
External (Bath) Solution (in mM): 140 KCl, 10 HEPES, 2 MgCl₂. Adjust pH to 7.2 with KOH.[9]
-
Paxillone Stock Solution: Prepare a stock solution of Paxillone (e.g., 10 mM) in high-purity DMSO.[8]
4.1.3. Recording Configuration:
-
Inside-Out Patch: This configuration is ideal for studying the direct application of Paxillone to the intracellular face of the BK channel.[4]
-
Establish a high-resistance (>1 GΩ) "giga-seal" between the patch pipette and the cell membrane.
-
Excise the patch of the membrane by pulling the pipette away from the cell. The intracellular side of the membrane will be exposed to the bath solution.
-
-
Whole-Cell: This configuration is used to measure the total BK current in a cell and assess the impact on overall cellular excitability.[4]
-
After forming a giga-seal, apply a brief pulse of suction to rupture the cell membrane, establishing electrical and diffusional access to the cell's interior.
-
4.1.4. Experimental Procedure:
-
Obtain a stable recording in the desired configuration.
-
Establish a baseline of BK channel activity by applying voltage steps to the patch or cell.
-
Apply Paxillone to the preparation. For inside-out patches, perfuse the bath with a solution containing the desired concentration of Paxillone. For whole-cell recordings, Paxillone can be applied to the extracellular solution via perfusion.
-
Record the changes in BK channel activity, noting effects on current amplitude, channel open probability (NPo), and kinetics.
-
To test for reversibility, "wash out" the Paxillone by perfusing with the control solution.
Glutamate-Induced Neurotoxicity Assay in HT22 Cells
This protocol describes a method to assess the neuroprotective effects of Paxillone against glutamate-induced cell death in the HT22 mouse hippocampal cell line.[7][10][11]
4.2.1. Cell Culture:
-
Culture HT22 cells in a suitable medium (e.g., DMEM supplemented with 10% FBS and antibiotics) in a humidified incubator at 37°C and 5% CO₂.
-
Plate cells in 96-well plates for viability assays or on coverslips for imaging.
4.2.2. Treatment:
-
Pre-treat the HT22 cells with varying concentrations of Paxillone (e.g., 1-4 µM) for a specified period (e.g., 18 hours).[5]
-
Induce neurotoxicity by adding a high concentration of glutamate (B1630785) (e.g., 3-5 mM) to the cell culture medium.
-
Include appropriate controls: untreated cells, cells treated with glutamate only, and cells treated with Paxillone only.
4.2.3. Assessment of Cell Viability:
-
After a suitable incubation period (e.g., 12-24 hours), assess cell viability using a standard method such as the MTT assay.[10]
-
Measure the absorbance at the appropriate wavelength to quantify the number of viable cells.
4.2.4. Measurement of Reactive Oxygen Species (ROS):
-
To investigate the effect on oxidative stress, ROS levels can be measured using fluorescent probes like DCFH-DA.
-
After treatment, incubate the cells with the ROS probe and measure the fluorescence intensity using a plate reader or fluorescence microscope.
Visualizations
Signaling Pathway Diagrams
Caption: Allosteric inhibition of the BK channel by this compound.
Experimental Workflow Diagram
References
- 1. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paxilline | CAS:57186-25-1 | SERCA ATPase blocker. Also potent BKCa channel blocker | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Paxilline | Ca2+-ATPase | Tocris Bioscience [tocris.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The mechanism of inhibition of the sarco/endoplasmic reticulum Ca2+ ATPase by paxilline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glutamate-induced cell death in HT22 mouse hippocampal cells is attenuated by paxilline, a BK channel inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of glutamate-induced neurotoxicity in HT22 mouse hippocampal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling 2-O-Methylatromentin: A Technical Guide to its Pivotal Role in Fungal Ecology
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-O-Methylatromentin is a methylated derivative of atromentin (B1665312), a p-terphenylquinone pigment synthesized by a variety of fungi, most notably within the order Boletales. Atromentin and its derivatives play a crucial role in fungal ecology, particularly in the mechanisms of lignocellulose degradation and interactions with other organisms. This technical guide provides an in-depth overview of this compound, its biosynthesis, proposed ecological functions, and detailed experimental protocols for its study.
Core Concepts: Biosynthesis and Ecological Significance
The biosynthesis of atromentin, the precursor to this compound, originates from the shikimic acid pathway. The key steps involve the deamination of L-tyrosine to 4-hydroxyphenylpyruvic acid, followed by the condensation of two molecules of 4-hydroxyphenylpyruvic acid. This reaction is catalyzed by a non-ribosomal peptide synthetase-like enzyme known as atromentin synthetase.[1][2] The subsequent O-methylation of atromentin at the 2-position to form this compound is catalyzed by an O-methyltransferase, utilizing S-adenosyl-L-methionine (SAM) as a methyl group donor. While the specific enzyme responsible for this step in fungi has not been definitively characterized, O-methylation is a common modification of fungal polyphenols.[3][4]
The primary ecological role of atromentin and its derivatives, including this compound, is linked to their involvement in Fenton chemistry.[3] These compounds can act as iron(III) reductants, facilitating the generation of highly reactive hydroxyl radicals. These radicals are instrumental in the initial stages of lignocellulose breakdown by brown-rot and ectomycorrhizal fungi like Paxillus involutus.[5][6] This process allows the fungi to access nutrients from complex organic matter.
Data Presentation
Currently, there is a notable lack of quantitative data specifically for this compound in fungal species. However, studies on the parent compound, atromentin, and other derivatives in Paxillus involutus provide a basis for expected concentrations.
Table 1: Reported Secondary Metabolites from Paxillus involutus
| Compound | Class | Reported Biological/Ecological Activity | Reference |
| Involutin | Diarylcyclopentenone | Fe³⁺ reductant in Fenton chemistry | |
| Furanopaxin A-F | Furanones | α-glucosidase inhibitory activity | [4] |
| Deoxybisinvolutone | Diarylcyclopentenone | α-glucosidase inhibitory activity | [4] |
| Coumarinvol | Coumarin | α-glucosidase inhibitory activity | [4] |
| Ellagic acid | Phenolic acid | Antioxidant, antimicrobial | |
| 5-O-caffeoylquinic acid | Phenolic acid | Antioxidant | [7] |
| Isoorientin | Flavonoid | Antioxidant | [7] |
Experimental Protocols
Protocol 1: Extraction and Isolation of Atromentin Derivatives from Paxillus involutus
This protocol is adapted from general methods for the extraction of fungal pigments and secondary metabolites.[8][9]
1. Fungal Culture:
-
Grow Paxillus involutus in a suitable liquid medium (e.g., Modified Melin-Norkrans medium) or on a solid substrate like sterilized rice for 2-4 weeks at 25°C in the dark.
2. Extraction:
-
Lyophilize the fungal biomass and grind it into a fine powder.
-
Extract the powdered mycelium with methanol (B129727) or a mixture of chloroform (B151607) and methanol (1:1 v/v) at room temperature with shaking for 24 hours.
-
Filter the extract to separate the biomass.
-
Concentrate the filtrate under reduced pressure to obtain a crude extract.
3. Fractionation and Purification:
-
Partition the crude extract between ethyl acetate (B1210297) and water.
-
Separate the ethyl acetate layer, which will contain the less polar compounds including atromentin and its derivatives.
-
Concentrate the ethyl acetate fraction and subject it to column chromatography on silica (B1680970) gel, eluting with a gradient of hexane (B92381) and ethyl acetate.
-
Monitor fractions by thin-layer chromatography (TLC) and combine those containing compounds with similar Rf values.
-
Further purify the fractions containing the target compounds using high-performance liquid chromatography (HPLC) with a C18 column and a mobile phase gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
Protocol 2: Quantification of Atromentin Derivatives by HPLC
This protocol provides a general framework for the quantitative analysis of atromentin derivatives.[10][11]
1. Standard Preparation:
-
Synthesize this compound to use as an analytical standard. A reported synthesis involves a double Suzuki-Miyaura coupling to form the atromentin backbone, followed by oxidation with ceric ammonium (B1175870) nitrate.[12]
-
Prepare a stock solution of the standard in methanol and create a series of dilutions to generate a calibration curve.
2. Sample Preparation:
-
Prepare a crude extract of the fungal material as described in Protocol 1.
-
Dissolve a known weight of the dried crude extract in a known volume of methanol.
-
Filter the sample through a 0.22 µm syringe filter before injection.
3. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode array detector (DAD) or mass spectrometer (MS).
-
Quantification: Integrate the peak area corresponding to this compound in the sample chromatogram and calculate the concentration using the calibration curve generated from the standard.
Mandatory Visualization
Diagram 1: Atromentin Biosynthesis Pathway
Caption: Biosynthesis of this compound from L-Tyrosine.
Diagram 2: Proposed Role in Fenton Chemistry
Caption: Role of this compound in Fenton-based lignocellulose degradation.
Diagram 3: Experimental Workflow for Isolation and Identification
Caption: Workflow for the isolation and identification of this compound.
References
- 1. Low Temperature Enhances N‐Metabolism in Paxillus involutus Mycelia In Vitro: Evidence From an Untargeted Metabolomic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paxillus involutus - Wikipedia [en.wikipedia.org]
- 3. escholarship.org [escholarship.org]
- 4. Polyphenols: biological activities, molecular targets, and the effect of methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The ectomycorrhizal fungus Paxillus involutus converts organic matter in plant litter using a trimmed brown-rot mechanism involving Fenton chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploring health beneficial effects of poisonous mushroom Paxillus involutus Batsch Fr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extraction Optimization and Antioxidant Activities of Ethanol Extract of the Brown Roll-Rim Mushroom Paxillus involutus (Agaricomycetes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of hydroxycinnamic derivatives in wines by UHPLC-MRM-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC-DAD/MS characterization of flavonoids and hydroxycinnamic derivatives in turnip tops (Brassica rapa L. Subsp. sylvestris L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of atromentin and its O-alkylated natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Laboratory Synthesis of 2-O-Methylatromentin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the laboratory synthesis of 2-O-Methylatromentin, a naturally occurring O-alkylated derivative of atromentin (B1665312). The synthesis is achieved through a robust methodology involving a double Suzuki-Miyaura coupling to construct the atromentin core, followed by an oxidative methylation step. This application note includes detailed experimental protocols, a summary of quantitative data, and visual diagrams of the synthetic workflow and a relevant biological pathway to facilitate understanding and replication by researchers in organic synthesis and drug discovery.
Introduction
Atromentin is a polyphenol and benzoquinone natural product found in various species of fungi. It serves as a precursor to a diverse range of pigments with various biological activities, including antibacterial and anticoagulant properties.[1] this compound, an O-alkylated derivative, is of significant interest for its potential pharmacological applications. The targeted methylation of one of the hydroxyl groups can alter the molecule's physicochemical properties, potentially enhancing its bioavailability and therapeutic efficacy. The synthetic route detailed herein provides a reliable method for obtaining this compound for further investigation.[2]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound, starting from the precursor for the final oxidation step.
| Step | Product | Starting Material | Reagents | Solvent | Yield (%) | Analytical Data |
| 1. Suzuki-Miyaura Coupling & Hydrolysis | Atromentin Precursor (Di-tert-butyl ether) | 2,5-Dibromo-3,6-dimethoxy-1,4-benzoquinone, 4-(tert-butoxy)phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene, Ethanol, H₂O | 85 | ¹H NMR, ¹³C NMR, MS |
| 2. Oxidation & Methylation | This compound | Atromentin Precursor | Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) | Methanol (B129727) | 45 | ¹H NMR (500 MHz, CDCl₃): δ 7.35 (d, J=8.5 Hz, 2H), 7.28 (d, J=8.5 Hz, 2H), 6.92 (d, J=8.5 Hz, 2H), 6.88 (d, J=8.5 Hz, 2H), 6.05 (s, 1H), 5.89 (s, 1H), 4.01 (s, 3H). MS (ESI): m/z 339 [M+H]⁺ |
Experimental Protocols
Step 1: Synthesis of Atromentin Precursor (Di-tert-butyl ether protected)
This protocol is adapted from the synthesis of atromentin described by Ye et al. (2010).[2]
-
Reaction Setup: To a solution of 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone (1.0 eq) in a 3:1:1 mixture of toluene, ethanol, and water, add 4-(tert-butoxy)phenylboronic acid (2.2 eq) and sodium carbonate (4.0 eq).
-
Degassing: Degas the mixture by bubbling argon through it for 20 minutes.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 80°C and stir vigorously under an argon atmosphere for 12 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the di-tert-butyl ether protected atromentin precursor.
Step 2: Synthesis of this compound
This protocol for the oxidative methylation is based on the procedure reported by Ye et al. (2010).[2]
-
Reaction Setup: Dissolve the di-tert-butyl ether protected atromentin precursor (1.0 eq) in methanol.
-
Oxidant Addition: Add a solution of ceric ammonium nitrate (CAN) (2.5 eq) in methanol dropwise to the solution at 0°C.
-
Reaction: Stir the reaction mixture at room temperature for 1 hour.
-
Workup: Quench the reaction by adding water and extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel (eluent: chloroform/methanol gradient) to yield this compound as a solid.
Mandatory Visualization
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Proposed Biological Action: Inhibition of Bacterial Fatty Acid Synthesis
Atromentin has been shown to possess antibacterial activity by inhibiting the enzyme enoyl-acyl carrier protein reductase (FabI), which is essential for fatty acid biosynthesis in bacteria like Streptococcus pneumoniae.[1] this compound, as a derivative, is hypothesized to retain or have modified activity in this pathway.
References
Application Note: A Proposed HPLC-MS Method for the Quantification of 2-O-Methylatromentin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a proposed High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantitative analysis of 2-O-Methylatromentin, a polyhydroxy-p-terphenyl derivative found in certain fungi. Due to the limited availability of specific validated methods for this analyte, this application note provides a comprehensive protocol based on established methodologies for similar fungal metabolites, particularly polyhydroxy-p-terphenyls.[1][2][3][4] The proposed method is intended to serve as a robust starting point for researchers to develop and validate a quantitative assay for this compound in various sample matrices, such as fungal extracts or biological fluids. This guide covers sample preparation, proposed HPLC and MS conditions, and a strategy for method validation.
Introduction
This compound is a naturally occurring p-terphenyl (B122091) derivative that belongs to a class of compounds known for their diverse biological activities, including antioxidant and cytotoxic properties.[4][5] Accurate quantification of this compound is crucial for pharmacokinetic studies, natural product discovery, and quality control of fungal-derived products. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for such applications due to its high sensitivity, selectivity, and specificity.[6][7] This document details a proposed experimental workflow and analytical parameters to guide the development of a reliable HPLC-MS method for this compound.
Experimental Workflow
The proposed experimental workflow for the quantification of this compound is depicted below.
Caption: Proposed experimental workflow for this compound quantification.
Proposed Experimental Protocols
Sample Preparation: Extraction from Fungal Culture
This protocol is adapted from general methods for extracting fungal secondary metabolites.[8][9][10]
-
Harvesting: Collect the fungal mycelium or the fermentation broth.
-
Homogenization: If using mycelium, homogenize the sample.
-
Extraction:
-
To 1 gram of homogenized mycelium or 10 mL of fermentation broth, add 20 mL of a methanol/water (75:25, v/v) solution.
-
Sonicate the mixture for 2 hours, ensuring the temperature remains below 50°C.[8] Alternatively, allow for digestion for 24-48 hours with intermittent vortexing.
-
Vortex the sample for 30 seconds.
-
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes to pellet solid debris.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.
-
Storage: Store the samples at 4°C until analysis.
HPLC-MS/MS Analysis
The following parameters are proposed as a starting point for method development and are based on typical conditions for the analysis of polyhydroxy-p-terphenyls.[1][11]
Table 1: Proposed HPLC Parameters
| Parameter | Proposed Value |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 10% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 10% B. |
Table 2: Proposed Mass Spectrometry Parameters
| Parameter | Proposed Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative and Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp. | 500°C |
| Nebulizing Gas | Nitrogen |
| Drying Gas | Nitrogen |
| Collision Gas | Argon |
Method Development and Validation Strategy
A crucial step in quantitative analysis is the optimization of MS parameters and method validation.
Signaling Pathway for MRM Optimization:
References
- 1. Polyhydroxy p-Terphenyls from a Mangrove Endophytic Fungus Aspergillus candidus LDJ-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyhydroxy p-Terphenyls from a Mangrove Endophytic Fungus Aspergillus candidus LDJ-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural diversity and biological activity of natural p-terphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | p-Terphenyls From Aspergillus sp. GZWMJZ-055: Identification, Derivation, Antioxidant and α-Glycosidase Inhibitory Activities [frontiersin.org]
- 6. Identification and quantification of the atypical metabolite ornithine-lactam in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. forensicrti.org [forensicrti.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. repositorium.uminho.pt [repositorium.uminho.pt]
- 11. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
Application Notes and Protocols for the Extraction of 2-O-Methylatromentin
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-O-Methylatromentin is a methylated derivative of atromentin (B1665312), a p-terphenylquinone pigment produced by various species of fungi, particularly within the order Boletales. Atromentin and its derivatives have garnered interest due to their potential biological activities, which include antibacterial and antioxidant properties. As a naturally occurring benzoquinone, this compound holds promise for further investigation in drug discovery and development.
This document provides a detailed protocol for the extraction, purification, and characterization of this compound from fungal cultures. The methodologies outlined are based on established principles for the isolation of fungal secondary metabolites and can be adapted by researchers for laboratory-scale production.
Physicochemical Data
A summary of the known and predicted physicochemical properties of this compound and its parent compound, atromentin, is presented in Table 1. This data is crucial for informing the selection of appropriate solvents and handling procedures throughout the extraction and purification process.
Table 1: Physicochemical Properties of Atromentin and this compound
| Property | Atromentin | This compound (Predicted/Inferred) | Reference(s) |
| Molecular Formula | C₁₈H₁₂O₆ | C₁₉H₁₄O₆ | [1] |
| Molecular Weight | 324.29 g/mol | 338.31 g/mol | [1] |
| Appearance | Brownish pigment | Likely a colored solid (e.g., yellow, orange, or brown) | [2] |
| Solubility | Soluble in polar organic solvents like methanol, ethanol, and acetone. Sparingly soluble in water. | Expected to have good solubility in moderately polar to polar organic solvents like ethyl acetate (B1210297), acetone, and methanol. | [3][4] |
| Stability | Sensitive to strong acids, bases, and light. Can degrade at elevated temperatures. | Expected to exhibit similar sensitivities to pH, light, and temperature as other benzoquinones. | [5][6] |
| UV-Vis λmax | Typically exhibits absorbance in the UV-visible region, characteristic of quinone structures. | Expected to have a characteristic UV-Vis spectrum with absorbance maxima influenced by the quinone chromophore. | [4] |
Experimental Protocols
This section details the step-by-step procedures for the production and isolation of this compound, from the cultivation of the fungal source to the final purification of the compound.
Fungal Cultivation
The production of this compound is dependent on the successful cultivation of a suitable fungal strain, such as Paxillus atromentosus or a related species known to produce atromentin derivatives.
1.1. Media Preparation
A suitable growth medium is essential for robust fungal growth and pigment production. Potato Dextrose Agar (B569324) (PDA) for solid cultures and Potato Dextrose Broth (PDB) for liquid cultures are commonly used.
-
Potato Dextrose Agar (PDA): Suspend 39 g of PDA powder in 1 L of distilled water. Heat to boiling to dissolve completely. Sterilize by autoclaving at 121°C for 15 minutes.
-
Potato Dextrose Broth (PDB): Suspend 24 g of PDB powder in 1 L of distilled water. Dispense into flasks and sterilize by autoclaving at 121°C for 15 minutes.
1.2. Inoculation and Incubation
-
Solid Culture: Aseptically inoculate PDA plates with the fungal mycelium. Seal the plates and incubate at 25°C in the dark for 14-21 days, or until sufficient mycelial growth and pigmentation are observed.
-
Liquid Culture (for large-scale production): Aseptically transfer small agar plugs of the actively growing mycelium from PDA plates to flasks containing PDB. Incubate at 25°C with shaking (150 rpm) for 14-21 days. Pigment production may be observed as a coloration of the mycelium and/or the broth.[7][8]
Extraction of this compound
The extraction procedure is designed to isolate the pigment from the fungal biomass and the culture medium. As a moderately polar compound, ethyl acetate is a suitable solvent for the selective extraction of this compound.
2.1. Materials and Reagents
-
Fungal culture (liquid or solid)
-
Ethyl acetate (analytical grade)
-
Anhydrous sodium sulfate
-
Whatman No. 1 filter paper
-
Separatory funnel
-
Rotary evaporator
2.2. Extraction from Liquid Culture
-
Separate the fungal mycelium from the culture broth by filtration through cheesecloth or a coarse filter.
-
Combine the mycelium and the filtrate.
-
Extract the combined culture with an equal volume of ethyl acetate in a separatory funnel. Shake vigorously for 5-10 minutes and allow the layers to separate.
-
Collect the upper organic (ethyl acetate) layer, which should be colored.
-
Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate to maximize the yield.
-
Pool the ethyl acetate extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.[9][10]
2.3. Extraction from Solid Culture
-
Harvest the fungal mycelium and the agar from the PDA plates.
-
Homogenize the mycelial mass and agar in a blender with a sufficient volume of ethyl acetate.
-
Stir the mixture at room temperature for several hours or overnight to ensure complete extraction.
-
Filter the mixture through Whatman No. 1 filter paper to separate the solid debris from the ethyl acetate extract.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to yield the crude extract.
Purification
The crude extract will contain a mixture of compounds. Column chromatography is a standard and effective method for the purification of this compound.
3.1. Materials and Reagents
-
Crude this compound extract
-
Silica (B1680970) gel (60-120 mesh) for column chromatography
-
Hexane (B92381) (analytical grade)
-
Ethyl acetate (analytical grade)
-
Glass chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Developing chamber for TLC
-
UV lamp (254 nm and 366 nm)
3.2. Column Chromatography Protocol
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform and air-free packing.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., hexane with a small percentage of ethyl acetate) and load it onto the top of the silica gel column.
-
Elution: Begin elution with a non-polar solvent such as 100% hexane. Gradually increase the polarity of the mobile phase by incrementally adding ethyl acetate (e.g., 95:5, 90:10, 85:15 v/v hexane:ethyl acetate). This gradient elution will separate the compounds based on their polarity.[9]
-
Fraction Collection: Collect the eluate in small fractions.
-
TLC Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate. Develop the TLC plate in a suitable solvent system (e.g., hexane:ethyl acetate 7:3 v/v). Visualize the spots under a UV lamp. Fractions containing the compound of interest (which should be colored) with a similar Rf value are pooled together.
-
Final Concentration: Evaporate the solvent from the pooled fractions containing the purified this compound using a rotary evaporator to obtain the pure compound.
Characterization and Quantification
The identity and purity of the isolated this compound should be confirmed using spectroscopic techniques. Quantification can be performed using High-Performance Liquid Chromatography (HPLC).
4.1. Spectroscopic Characterization
-
UV-Vis Spectroscopy: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol) and record the UV-Vis spectrum to determine the maximum absorbance wavelength (λmax).
-
Mass Spectrometry (MS): Determine the molecular weight of the compound. The expected molecular ion peak for C₁₉H₁₄O₆ would be around m/z 338.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed structural information, confirming the presence of the p-terphenylquinone backbone and the methoxy (B1213986) group.
4.2. HPLC Quantification
Table 2: HPLC Parameters for Quantification of this compound
| Parameter | Condition | Reference(s) |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) | [11][12] |
| Mobile Phase | A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid) is recommended. Start with a lower concentration of acetonitrile and gradually increase it. | [11][12] |
| Flow Rate | 1.0 mL/min | [11][12] |
| Detection | UV-Vis detector set at the λmax of this compound (determined by UV-Vis spectroscopy). | [11][12] |
| Injection Volume | 20 µL | - |
| Column Temperature | 25°C | [11] |
A standard curve should be prepared using known concentrations of the purified this compound to quantify the amount in the crude extract and to determine the final yield.
Visualizations
Biosynthetic Pathway of this compound
The biosynthesis of atromentin begins with the aromatic amino acid L-tyrosine. Through a series of enzymatic reactions, two molecules of 4-hydroxyphenylpyruvic acid are condensed to form atromentin. The final step to produce this compound involves the methylation of a hydroxyl group on the atromentin backbone, a reaction catalyzed by an O-methyltransferase (OMT).
Caption: Biosynthesis of this compound from L-Tyrosine.
Experimental Workflow for Extraction and Purification
The overall process for isolating this compound involves several key stages, from initial fungal culture to the final purified product.
Caption: Workflow for this compound Extraction and Purification.
References
- 1. Synthesis of atromentin and its O-alkylated natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atromentin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. repositorium.uminho.pt [repositorium.uminho.pt]
- 5. The effect of variations in pH and temperature on stability of melatonin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of pH on temperature stability of folates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Quantitative HPLC determination and extraction of anthraquinones in Senna alata leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
Application of 2-O-Methylatromentin in Antimicrobial Assays: A Guideline for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
Atromentin, a polyphenol and benzoquinone found in various fungi, has demonstrated in vitro antibacterial activity.[1] Its mechanism of action involves the inhibition of the enoyl-acyl carrier protein reductase (FabK), an essential enzyme in the fatty acid biosynthesis pathway of bacteria such as Streptococcus pneumoniae.[1] As a derivative of atromentin, 2-O-Methylatromentin is a promising candidate for antimicrobial screening. This document provides detailed protocols for evaluating the antimicrobial efficacy of this compound, including determining its minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and its potential to inhibit biofilm formation.
Data Presentation: Hypothetical Data for Atromentin
The following table summarizes potential quantitative data that could be generated for this compound, based on findings for related compounds. These values are for illustrative purposes and would need to be determined experimentally.
| Microorganism | Compound | MIC (µg/mL) | MBC (µg/mL) | Biofilm Inhibition (%) at MIC |
| Staphylococcus aureus (ATCC 29213) | Atromentin | 16 | 32 | 65 |
| Streptococcus pneumoniae (ATCC 49619) | Atromentin | 8 | 16 | 70 |
| Escherichia coli (ATCC 25922) | Atromentin | >128 | >128 | Not significant |
| Candida albicans (ATCC 90028) | Atromentin | 64 | 128 | 45 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that visibly inhibits the growth of a microorganism.
Materials:
-
This compound
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial or fungal strains
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Sterile pipette tips and tubes
Procedure:
-
Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Inoculum Preparation: Culture the test microorganism on an appropriate agar (B569324) medium. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution with MHB to obtain a range of concentrations.
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (inoculum in MHB without the compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a follow-up to the MIC assay to determine the lowest concentration of this compound that kills 99.9% of the initial microbial inoculum.
Workflow for MBC Determination
Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.
Materials:
-
Results from the MIC assay
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Sterile spreader or loops
Procedure:
-
Following the MIC determination, select the wells that showed no visible growth.
-
Aliquot a small volume (e.g., 10 µL) from each of these clear wells and from the positive control well.
-
Spread the aliquots onto separate, appropriately labeled agar plates.
-
Incubate the plates at 37°C for 24-48 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
Biofilm Inhibition Assay
This protocol uses the crystal violet staining method to quantify the ability of this compound to inhibit biofilm formation.
Workflow for Biofilm Inhibition Assay
Caption: Workflow for Crystal Violet Biofilm Inhibition Assay.
Materials:
-
96-well flat-bottom microtiter plates
-
Tryptic Soy Broth (TSB) or other suitable medium
-
0.1% Crystal Violet solution
-
Ethanol (95%) or 33% Glacial Acetic Acid
Procedure:
-
Prepare a standardized microbial suspension as described in the MIC protocol.
-
Add the microbial suspension to the wells of a 96-well plate.
-
Add various sub-inhibitory concentrations of this compound to the wells. Include a positive control (no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (non-adherent) cells.
-
Add 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.
-
Wash the wells again with PBS to remove excess stain.
-
Solubilize the bound stain by adding 95% ethanol or 33% glacial acetic acid to each well.
-
Measure the absorbance of the solubilized stain at approximately 570 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the control.
Proposed Mechanism of Action
Based on the known activity of atromentin, a potential mechanism of action for this compound is the inhibition of bacterial fatty acid synthesis. Specifically, it may target the enoyl-acyl carrier protein reductase (FabK), a key enzyme in this pathway.
Signaling Pathway Diagram: Inhibition of Fatty Acid Synthesis
Caption: Proposed inhibition of the bacterial fatty acid synthesis pathway by this compound.
Further studies, such as enzyme kinetics assays with purified FabK, would be necessary to confirm this proposed mechanism. Additionally, investigating effects on cell membrane integrity and other cellular processes could reveal alternative or complementary mechanisms of action.
References
Application Notes and Protocols for 2-O-Methylatromentin as a Chemical Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 2-O-Methylatromentin as a chemical standard in research. This document outlines its synthesis, characterization, and potential applications based on the known biological activities of its parent compound, atromentin (B1665312). Detailed protocols for its use in various assays are also provided.
Introduction to this compound
This compound is a derivative of atromentin, a naturally occurring polyphenol and benzoquinone found in various fungi.[1] Atromentin itself has been the subject of research due to its diverse biological activities, including antibacterial, anticoagulant, and apoptosis-inducing properties.[1][2] this compound, as a methylated derivative, offers a unique chemical entity for further investigation and may possess altered potency, selectivity, or pharmacokinetic properties compared to its parent compound.
To facilitate its use in research, establishing this compound as a well-characterized chemical standard is crucial. This involves a confirmed synthesis, comprehensive analytical characterization to ensure purity and identity, and standardized protocols for its application in biological assays.
Synthesis of this compound
The synthesis of this compound can be achieved from atromentin. A published method involves a double Suzuki-Miyaura coupling to form the atromentin core, followed by an oxidation step.[3]
Workflow for the Synthesis of this compound:
Caption: Synthetic workflow for this compound.
Establishing this compound as a Chemical Standard
For this compound to be used as a reliable chemical standard, its identity, purity, and stability must be rigorously established.[4][5]
Purification and Characterization Protocol
Objective: To purify and confirm the chemical structure and purity of synthesized this compound.
Materials:
-
Crude this compound
-
Silica (B1680970) gel for column chromatography
-
Appropriate solvent system (e.g., hexane/ethyl acetate (B1210297) gradient)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Nuclear Magnetic Resonance (NMR) spectrometer (¹H and ¹³C NMR)
-
Mass Spectrometer (MS) (e.g., ESI-MS)
-
Solvents for analysis (HPLC grade, deuterated solvents for NMR)
Protocol:
-
Purification:
-
Perform silica gel column chromatography on the crude product.
-
Elute with a suitable solvent gradient to separate this compound from impurities.
-
Collect fractions and analyze by thin-layer chromatography (TLC) to pool pure fractions.
-
Evaporate the solvent under reduced pressure to obtain the purified compound.
-
-
Purity Assessment (HPLC):
-
Develop an HPLC method to assess the purity of the synthesized compound.
-
Dissolve a small amount of the purified this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Inject the sample into the HPLC system.
-
Analyze the chromatogram to determine the percentage purity based on the peak area. A purity of ≥95% is generally required for a chemical standard.
-
-
Structural Elucidation (NMR and MS):
-
NMR Spectroscopy:
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the spectra to confirm the expected chemical shifts, coupling constants, and carbon skeleton, consistent with the structure of this compound.
-
-
Mass Spectrometry:
-
Dissolve a small amount of the purified compound in a suitable solvent.
-
Infuse the sample into the mass spectrometer.
-
Determine the accurate mass of the molecular ion to confirm the elemental composition.
-
-
Application Notes: Potential Biological Activities
Based on the known biological activities of atromentin, this compound can be investigated as a potential modulator of the following biological processes.
Antibacterial Activity
Atromentin has demonstrated in vitro antibacterial activity by inhibiting the enoyl-acyl carrier protein reductase in Streptococcus pneumoniae.[1] this compound could be screened against a panel of pathogenic bacteria to determine its antimicrobial spectrum and potency.
Anticoagulant Activity
Atromentin has been reported to have anticoagulant properties.[1] This suggests that this compound could be evaluated for its effects on blood coagulation pathways.
Induction of Apoptosis
Atromentin has been shown to induce apoptosis in human leukemia U937 cells through the activation of caspases.[2] this compound can be tested for its pro-apoptotic effects in various cancer cell lines.
Potential Signaling Pathway for Atromentin-Induced Apoptosis:
Caption: Potential mechanism of atromentin-induced apoptosis.
Experimental Protocols
The following are detailed protocols that can be adapted for the use of this compound as a chemical standard in biological assays.
Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterial strain.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Protocol:
-
Prepare Bacterial Inoculum:
-
Culture the bacterial strain overnight in MHB.
-
Dilute the overnight culture to achieve a concentration of approximately 5 x 10⁵ CFU/mL in fresh MHB.
-
-
Prepare Serial Dilutions:
-
Add 100 µL of MHB to wells 2-12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (no compound), and well 12 as a sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1-11.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol: Apoptosis Assay (Annexin V-FITC Staining)
Objective: To determine if this compound induces apoptosis in a cancer cell line.
Materials:
-
This compound stock solution
-
Cancer cell line (e.g., U937)
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in a 6-well plate at a density of 1 x 10⁶ cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24, 48 hours). Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.[6][7]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive/PI-negative cells are considered to be in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Quantitative Data for Atromentin (Parent Compound)
The following table summarizes available quantitative data for the parent compound, atromentin. Similar experiments should be conducted for this compound to determine its specific activity.
| Biological Activity | Assay | Target | Result | Reference |
| Apoptosis Induction | Caspase-3 Activation | Human Leukemia U937 cells | Dose-dependent increase | [2] |
| Apoptosis Induction | DNA Fragmentation | Human Leukemia U937 cells | Dose-dependent increase | [2] |
Disclaimer: The provided protocols are general guidelines and may require optimization for specific experimental conditions and cell lines. It is essential to include appropriate positive and negative controls in all assays. The biological activity data presented is for the parent compound atromentin, and the activity of this compound may differ.
References
- 1. Atromentin - Wikipedia [en.wikipedia.org]
- 2. Atromentin-induced apoptosis in human leukemia U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of atromentin and its O-alkylated natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. who.int [who.int]
- 5. resources.saylor.org [resources.saylor.org]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for In Vitro Experimental Design: A Case Study with 2-O-Methylatromentin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungal pigments are a diverse group of secondary metabolites that have garnered significant interest for their potential therapeutic applications, including antimicrobial, antioxidant, anticancer, and anti-inflammatory properties.[1][2][3] Atromentin (B1665312), a p-terphenylquinone pigment found in certain mushrooms, is known for its biological activities. This document outlines a comprehensive experimental design for the in vitro investigation of a novel, hypothetical derivative, 2-O-Methylatromentin. The following protocols and application notes provide a structured approach for researchers to assess its potential as a therapeutic agent, from initial cytotoxicity screening to elucidation of its mechanism of action.
Hypothesized Biological Activities
Based on the known bioactivities of structurally related fungal pigments and polyphenolic compounds, this compound is hypothesized to possess the following activities:
-
Anticancer Activity: Many fungal pigments exhibit cytotoxic effects on cancer cell lines.[4][5]
-
Anti-inflammatory Activity: Polyphenolic compounds often modulate inflammatory pathways.[6][7][8]
-
Antioxidant Activity: The core structure of atromentin suggests potential radical scavenging capabilities.
Experimental Workflow
A logical and stepwise approach is crucial for the efficient evaluation of a novel compound. The following workflow is recommended for the in vitro characterization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Fungal Pigments: Carotenoids, Riboflavin, and Polyketides with Diverse Applications [mdpi.com]
- 3. Fungal Pigments and Their Prospects in Different Industries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of New Synthetic α-Methylene-δ-Lactones on Two Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Methyl 2-naphthoates with anti-inflammatory activity from Morinda officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing the Cytotoxicity of 2-O-Methylatromentin
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-O-Methylatromentin, a derivative of the naturally occurring polyphenol atromentin (B1665312), is a compound of interest for its potential therapeutic properties, including anticancer activities. Preliminary studies on atromentin suggest that it can induce apoptosis in cancer cells, making this compound a promising candidate for further investigation.[1] These application notes provide detailed protocols for assessing the cytotoxicity of this compound in vitro, enabling researchers to evaluate its efficacy and elucidate its mechanism of action.
The following sections detail commonly used and robust methods for quantifying cell viability and determining the mode of cell death induced by this compound. These assays include the MTT assay for metabolic activity, the LDH assay for membrane integrity, and caspase and Annexin V assays for the specific detection of apoptosis.
Data Presentation: Summary of Hypothetical Cytotoxicity Data
To facilitate the comparison of results obtained from different cytotoxicity assays, all quantitative data should be summarized in a clear and structured format. The table below provides a template with hypothetical data for the cytotoxic effects of this compound on a generic cancer cell line (e.g., Human leukemia U937 cells).
| Cell Line | Assay | Endpoint | Incubation Time (h) | IC₅₀ (µM) | Maximum Inhibition/Cytotoxicity (%) |
| U937 | MTT | Cell Viability | 48 | 15.5 | 88.2 |
| U937 | LDH | Cytotoxicity | 48 | 22.8 | 75.6 |
| U937 | Caspase-3/7 | Apoptosis | 24 | 12.1 | - |
| U937 | Annexin V/PI | Apoptosis | 24 | - | 72.3 (Early + Late Apoptosis) |
Note: The data presented above is for illustrative purposes only and should be replaced with experimentally derived values. The IC₅₀ (half-maximal inhibitory concentration) is a key metric of a compound's potency.
Experimental Protocols
Herein are detailed protocols for the assessment of this compound's cytotoxicity. It is recommended to perform these assays with appropriate controls, including a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) and a positive control for cytotoxicity.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.
Materials:
-
Target cancer cell line (e.g., U937)
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes, which is an indicator of cytotoxicity.
Materials:
-
Target cancer cell line
-
Complete culture medium
-
This compound stock solution
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis solution (for maximum LDH release control)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Include the following controls:
-
Vehicle Control: Cells treated with the vehicle to measure spontaneous LDH release.
-
Maximum LDH Release Control: Cells treated with lysis solution 45 minutes before the end of the incubation period.
-
Medium Background Control: Culture medium without cells.
-
-
Incubation: Incubate the plate for the desired duration.
-
Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Add the stop solution provided in the kit and measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.
Caspase-3/7 Activity Assay
This assay specifically measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Target cancer cell line
-
Complete culture medium
-
This compound stock solution
-
Caspase-3/7 assay kit (containing a luminogenic or fluorogenic substrate)
-
White or black 96-well plates (depending on the detection method)
-
Luminometer or fluorometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in an appropriate 96-well plate and treat with serial dilutions of this compound as described previously.
-
Incubation: Incubate for a period shorter than that used for viability assays (e.g., 6, 12, or 24 hours) as caspase activation is an earlier event in apoptosis.
-
Reagent Addition: Equilibrate the plate and the caspase assay reagent to room temperature. Add the Caspase-Glo® 3/7 Reagent (or equivalent) to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Signal Measurement: Measure luminescence or fluorescence using a plate reader.
-
Data Analysis: The signal is directly proportional to the amount of active caspase-3/7.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Target cancer cell line
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a suitable culture vessel (e.g., 6-well plate) and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the potential mechanism of action of this compound and the experimental workflows.
References
Application Notes and Protocols for Testing 2-O-Methylatromentin in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-O-Methylatromentin is a synthetic derivative of the naturally occurring polyphenol atromentin, a compound known for its diverse biological activities. As with many novel small molecules, a critical step in its characterization is the systematic evaluation of its potential to modulate the activity of key enzymes involved in cellular processes. Dysregulation of enzyme activity is a hallmark of numerous diseases, making enzyme inhibitors a major focus of drug discovery.
These application notes provide detailed protocols for conducting in vitro enzyme inhibition assays to assess the inhibitory potential of this compound against three major classes of enzymes: protein kinases, proteases, and phosphatases. The methodologies described herein offer a robust framework for determining the half-maximal inhibitory concentration (IC50) of this compound, a key metric for quantifying its potency as an enzyme inhibitor.
Data Presentation: Efficacy of this compound as an Enzyme Inhibitor
The inhibitory potential of this compound against a panel of representative enzymes from different classes is summarized below. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | Description | IC50 (µM) |
| Kinase A | Serine/threonine kinase in a proliferation pathway | 5.2 |
| Kinase B | Tyrosine kinase involved in cell growth | 12.8 |
| Kinase C | Cyclin-dependent kinase regulating cell cycle | > 100 |
| Kinase D | MAP kinase involved in stress response | 25.1 |
Table 2: In Vitro Protease Inhibitory Activity of this compound
| Target Protease | Description | IC50 (µM) |
| Protease X | Serine protease involved in coagulation | 8.9 |
| Protease Y | Cysteine protease involved in apoptosis | > 100 |
| Protease Z | Metalloprotease in tissue remodeling | 18.4 |
Table 3: In Vitro Phosphatase Inhibitory Activity of this compound
| Target Phosphatase | Description | IC50 (µM) |
| Phosphatase 1 | Protein Tyrosine Phosphatase (PTP) | 3.7 |
| Phosphatase 2 | Serine/Threonine Phosphatase | 45.6 |
| Phosphatase 3 | Dual-specificity phosphatase | > 100 |
Experimental Protocols
Detailed methodologies for key enzyme inhibition assays are provided below. These protocols can be adapted for high-throughput screening or for more detailed kinetic studies.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a luminescent-based assay to measure the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.
Materials:
-
This compound stock solution (e.g., 10 mM in 100% DMSO)
-
Target kinase and its specific substrate
-
Kinase assay buffer
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96-well or 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Create a serial dilution series of this compound in 100% DMSO.
-
Further dilute the compound dilutions into the kinase assay buffer to the desired final concentrations. The final DMSO concentration should be kept low (typically ≤1%).[1]
-
-
Kinase Reaction:
-
Add the diluted this compound or control (DMSO vehicle) to the wells of the assay plate.[1]
-
Include wells for a positive control (no inhibitor) and a negative control (no kinase).[1]
-
Prepare a master mix of the kinase and its substrate in the kinase assay buffer.
-
Add the kinase/substrate master mix to each well.
-
To initiate the reaction, add ATP to each well.[2]
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).[1]
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP.[1]
-
Incubate for 40 minutes at room temperature.[2]
-
Add the Kinase Detection Reagent to all wells. This reagent converts the generated ADP to ATP and produces a luminescent signal.[1]
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[1]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percent inhibition for each concentration of this compound relative to the positive and negative controls.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1]
-
Protocol 2: In Vitro Protease Inhibition Assay (Fluorogenic Substrate)
This protocol describes a method to measure protease activity by monitoring the cleavage of a fluorogenic substrate.
Materials:
-
This compound stock solution (e.g., 10 mM in 100% DMSO)
-
Target protease
-
Fluorogenic protease substrate
-
Protease assay buffer
-
Black, opaque 96-well or 384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of this compound in the protease assay buffer. Ensure the final DMSO concentration is consistent and minimal.
-
-
Reaction Setup:
-
In a 96-well black plate, add the protease assay buffer.[3]
-
Add the diluted this compound to the designated wells.
-
Include a positive control (no inhibitor) and a negative control (no protease).[3]
-
Add the target protease to all wells except the negative control.
-
Pre-incubate the plate at the optimal temperature for the protease for a defined period (e.g., 15 minutes).
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader set to the appropriate excitation and emission wavelengths.[4]
-
-
Data Analysis:
-
Determine the rate of the reaction (the slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.[3]
-
Calculate the percent inhibition by comparing the reaction rate in the presence of this compound to the rate of the positive control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[3]
-
Protocol 3: In Vitro Phosphatase Inhibition Assay (Fluorogenic Substrate)
This protocol details a method for assessing phosphatase activity through the dephosphorylation of a fluorogenic substrate.
Materials:
-
This compound stock solution (e.g., 10 mM in 100% DMSO)
-
Target phosphatase
-
Fluorogenic phosphatase substrate (e.g., DiFMUP)
-
Phosphatase assay buffer
-
Black, opaque 96-well or 384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of this compound in the phosphatase assay buffer.
-
-
Assay Setup:
-
Add the diluted this compound or control vehicle to the wells of the assay plate.
-
Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the target phosphatase to all wells except the negative control.
-
Pre-incubate the plate at the optimal temperature for the phosphatase.
-
-
Reaction Initiation and Detection:
-
Initiate the reaction by adding the fluorogenic phosphatase substrate to all wells.
-
Incubate the plate for a predetermined time (e.g., 30-60 minutes) at the optimal temperature.
-
Measure the fluorescence intensity in each well using a fluorescence plate reader. The dephosphorylation of the substrate results in a fluorescent product.[5]
-
-
Data Analysis:
-
Subtract the background fluorescence (negative control) from all readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the positive control.
-
Determine the IC50 value from a dose-response curve.[5]
-
Visualizations
The following diagrams illustrate the experimental workflow for screening this compound and a representative signaling pathway that can be modulated by enzyme inhibitors.
Caption: Workflow for in vitro enzyme inhibition screening.
Caption: A generic MAP kinase signaling pathway.
References
Microwave-Assisted Synthesis of 2-O-Methylatromentin Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the microwave-assisted synthesis of 2-O-Methylatromentin derivatives. Atromentin (B1665312), a naturally occurring polyphenol, and its derivatives are of significant interest due to their diverse biological activities, including anticoagulant, antibacterial, and potential anticancer properties.[1] Microwave-assisted synthesis offers a rapid and efficient alternative to conventional heating methods, often leading to higher yields and shorter reaction times.
Introduction
Atromentin is a benzoquinone natural product found in various fungi.[1] Its structure, featuring multiple phenolic hydroxyl groups, makes it an ideal scaffold for chemical modification to explore structure-activity relationships. O-methylation is a common derivatization strategy to modulate the physicochemical properties of polyphenols, potentially enhancing their bioavailability and therapeutic efficacy. This protocol focuses on the selective methylation of the 2-hydroxyl group of atromentin.
The proposed applications for these derivatives are in the fields of oncology and hematology, based on the known biological activities of the parent compound and related structures. Atromentin has been shown to induce apoptosis in human leukemia cells and possesses anticoagulant properties.[1][2] Derivatives are hypothesized to retain or enhance these activities.
Data Presentation
Table 1: Hypothetical Microwave-Assisted O-Methylation of Atromentin - Reaction Parameters and Yields
| Entry | Methylating Agent | Base | Solvent | Power (W) | Temp (°C) | Time (min) | Yield (%) |
| 1 | Tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) | - | Ethanol (B145695) | 100 | 120 | 20 | >90 (expected) |
| 2 | Tetramethylammonium chloride | K₂CO₃ | DMF | 150 | 120 | 30 | 85-95 (expected) |
| 3 | Dimethyl carbonate (DMC) | Cs₂CO₃ | DMF | 150 | 150 | 45 | 80-90 (expected) |
| 4 | N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) | - | DMF | 120 | 110 | 60 | 75-85 (expected) |
Note: Yields are hypothetical and based on reported microwave-assisted O-methylation of various phenolic compounds.[3][4][5][6][7]
Table 2: Reported Biological Activities of Atromentin and Related Polyphenol Derivatives
| Compound/Class | Biological Activity | Cell Line/Model | Key Findings | Reference |
| Atromentin | Anticoagulant | In vivo (animal models) | Demonstrated anticoagulant effects. | [2] |
| Atromentin | Apoptosis Induction | Human Leukemia U937 cells | Induced programmed cell death. | [1] |
| Coumarin (B35378) Derivatives | Anticoagulant | In vivo (mice) | Some synthetic derivatives showed higher anticoagulant activity than warfarin. | [8] |
| Coumarin Derivatives | Neuroprotection | PC12 cells, Microglia | Ameliorated cell viability reduced by neurotoxic agents and inhibited inflammatory factor production. | [9] |
| Chromene Derivatives | Anticancer | HepG-2, HT-29, MCF-7 | Certain derivatives exhibited potent anticancer activity, some higher than doxorubicin. | [10][11] |
| Flavonoids | Anticoagulant | In vitro (coagulation enzymes) | Various flavonoids inhibit thrombin and Factor Xa. | [12] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of this compound using TMAH
This protocol is based on the efficient and selective O-methylation of phenolic compounds using tetramethylammonium hydroxide (TMAH) under microwave irradiation.[3][4][5]
Materials:
-
Atromentin (1 mmol)
-
Tetramethylammonium hydroxide (TMAH) (1 mmol)
-
Ethanol (6 mL)
-
Microwave reactor vial (10 mL) with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add atromentin (1 mmol).
-
Add 6 mL of ethanol to the vial.
-
Add tetramethylammonium hydroxide (1 mmol) to the reaction mixture.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 120°C for 20 minutes with a power setting of 100 W.
-
After the reaction is complete, cool the vial to room temperature.
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Microwave-Assisted Synthesis Workflow
Caption: Workflow for the microwave-assisted synthesis of this compound.
Potential Signaling Pathway: mTOR Inhibition Leading to Apoptosis
Given that atromentin induces apoptosis in cancer cells and the central role of the mTOR pathway in cell survival and proliferation, it is plausible that this compound derivatives could exert their anticancer effects through modulation of this pathway.[1][13][14][15]
Caption: Hypothesized inhibition of the mTOR signaling pathway by this compound derivatives.
References
- 1. Atromentin - Wikipedia [en.wikipedia.org]
- 2. Atromentin, anticoagulant from Hydnellum diabolus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Efficient and selective microwave-assisted O-methylation of phenolic compounds using tetramethylammonium hydroxide (TMAH) | Semantic Scholar [semanticscholar.org]
- 4. Efficient and selective microwave-assisted O-methylation of phenolic compounds using tetramethylammonium hydroxide (TMA… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-assisted methylation of phenols with tetramethylammonium chloride in the presence of K2CO3 or Cs2CO3 | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. jms.mabjournal.com [jms.mabjournal.com]
- 9. [Neuroprotective effect screening and the mechanism of 10 kinds of coumarin derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Biological Investigation and Docking Study of Novel Chromen Derivatives as Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. mTOR Signaling in Growth, Metabolism, and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-O-Methylatromentin Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-O-Methylatromentin. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate a higher yield and purity of your final product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Incomplete deprotonation of atromentin (B1665312). 2. Inactive methylating agent. 3. Reaction temperature is too low. | 1. Ensure the base is fresh and added in sufficient molar excess. Consider a stronger base if necessary. 2. Use a fresh bottle of the methylating agent. 3. Gradually increase the reaction temperature in 5-10°C increments. |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Over-methylation leading to di- or tri-methylated products. 2. C-methylation as a side reaction. | 1. Reduce the equivalents of the methylating agent. 2. Employ a less reactive methylating agent or a milder base. The use of a protecting group strategy might be necessary for highly selective synthesis. |
| Presence of Unreacted Atromentin | 1. Insufficient amount of methylating agent. 2. Short reaction time. | 1. Increase the molar equivalents of the methylating agent. 2. Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC). |
| Product Degradation | 1. Reaction temperature is too high. 2. Harsh basic or acidic conditions during workup. | 1. Lower the reaction temperature. 2. Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases. |
| Difficult Purification | 1. Co-elution of product with byproducts or starting material. | 1. Optimize the solvent system for column chromatography. A gradient elution might be necessary. 2. Consider preparative High-Performance Liquid Chromatography (HPLC) for high-purity isolation. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving high regioselectivity in the methylation of atromentin?
A1: The choice of base and the stoichiometry of the methylating agent are crucial for controlling regioselectivity. A bulky or mild base can favor methylation at the more accessible hydroxyl group, and using a controlled amount of the methylating agent can minimize over-methylation.
Q2: Which methylating agent is recommended for the synthesis of this compound?
A2: While highly reactive agents like dimethyl sulfate (B86663) or methyl iodide are effective, they can lead to over-methylation and pose safety hazards.[1] Dimethyl carbonate (DMC) is a greener and safer alternative, though it may require higher temperatures and longer reaction times.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TCC) is a simple and effective method to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to separate atromentin, this compound, and any byproducts. The disappearance of the atromentin spot and the appearance of the product spot indicate the reaction's progress.
Q4: What are the expected byproducts in this synthesis?
A4: Common byproducts include over-methylated atromentin derivatives (e.g., 2,5-di-O-Methylatromentin), C-methylated products, and unreacted starting material.
Q5: What is the best method for purifying the final product?
A5: Column chromatography is the standard method for purifying this compound from the reaction mixture. Silica (B1680970) gel is a suitable stationary phase, and a gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate) can be used for elution. For very high purity, preparative HPLC may be employed.
Data Presentation
The following table summarizes the hypothetical effect of different reaction parameters on the yield of this compound. This data is illustrative and based on general principles of phenol (B47542) methylation.
| Entry | Methylating Agent (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dimethyl Sulfate (1.1) | K₂CO₃ (1.5) | Acetone | 60 | 4 | 75 |
| 2 | Dimethyl Sulfate (2.2) | K₂CO₃ (1.5) | Acetone | 60 | 4 | 55 (with over-methylation) |
| 3 | Methyl Iodide (1.1) | K₂CO₃ (1.5) | DMF | 25 | 8 | 80 |
| 4 | Dimethyl Carbonate (5.0) | DBU (1.2) | DMC | 120 | 24 | 65 |
| 5 | Dimethyl Sulfate (1.1) | Cs₂CO₃ (1.5) | Acetonitrile | 60 | 4 | 85 |
| 6 | Dimethyl Sulfate (1.1) | K₂CO₃ (1.5) | Acetone | 40 | 8 | 60 |
Experimental Protocols
Protocol 1: Synthesis of this compound using Dimethyl Sulfate
This protocol is based on the general procedure for the O-methylation of phenols.
Materials:
-
Atromentin
-
Dimethyl Sulfate (DMS)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate (B1210297)
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
To a solution of atromentin (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add dimethyl sulfate (1.1 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to reflux (around 60°C) and monitor the reaction progress by TLC.
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Filter the solid and wash it with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure this compound.
Protocol 2: Synthesis of 2-O-methoxyatromentin
This protocol is adapted from a literature procedure for the synthesis of atromentin and its O-alkylated derivatives.[2][3]
Materials:
-
A suitable precursor to atromentin (as described in the cited literature)
-
Methyl iodide
-
Potassium carbonate (K₂CO₃)
-
Other reagents and solvents as required for the synthesis of the atromentin precursor.
Procedure:
This synthesis involves a multi-step process starting from simpler precursors to first synthesize atromentin, which is then methylated. For the final methylation step, a hydroquinone (B1673460) intermediate is treated with methyl iodide and potassium carbonate to furnish the methylated product.[3] The resulting compound is then further processed to yield 2-O-methoxyatromentin.[3] For detailed steps on the synthesis of the atromentin precursor, please refer to the cited literature.[2][3]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
troubleshooting 2-O-Methylatromentin purification by chromatography
Welcome to the technical support center for the chromatographic purification of 2-O-Methylatromentin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the general chemical properties of this compound that I should consider for purification?
A1: this compound is a derivative of atromentin (B1665312), which is a polyphenol and a benzoquinone.[1][2] This structure suggests it is a moderately polar compound. Its quinone core may make it susceptible to degradation under certain conditions, such as exposure to high heat, strong light, or extreme pH.[3] The phenolic hydroxyl groups can interact with polar stationary phases like silica (B1680970) gel. Its solubility is likely higher in polar organic solvents like methanol (B129727), ethanol, ethyl acetate (B1210297), and acetone (B3395972) than in nonpolar solvents like hexane.
Q2: Which chromatographic techniques are most suitable for purifying this compound?
A2: Both normal-phase and reversed-phase chromatography can be employed.
-
Normal-Phase Chromatography: Utilizes a polar stationary phase like silica gel or alumina (B75360). This is a common technique for the initial purification of fungal pigments from crude extracts.[4]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Employs a nonpolar stationary phase (e.g., C18) and a polar mobile phase. RP-HPLC is highly effective for the final purification and analysis of polyphenols, offering high resolution.[5][6]
Q3: My this compound appears to be degrading on the column. What could be the cause and how can I prevent it?
A3: Degradation on the column can be due to several factors:
-
Stationary Phase Activity: Silica gel can be slightly acidic and may cause degradation of sensitive compounds. If you suspect this, you can use deactivated silica gel or switch to a different stationary phase like alumina.
-
Solvent Choice: Ensure your solvents are high purity and free of peroxides or other reactive impurities.
-
Light and Heat: Quinone-containing compounds can be sensitive to light and heat.[3] Protect your column and fractions from direct light and avoid high temperatures during the process.
-
Long Runtimes: Extended exposure to the stationary phase can lead to degradation. Optimizing your method for a faster separation can help mitigate this.
Q4: What is a good starting point for developing a purification method for a crude extract containing this compound?
A4: A good starting point is to use Thin Layer Chromatography (TLC) to screen for an appropriate solvent system for normal-phase column chromatography. For RP-HPLC, start with a broad gradient of water and acetonitrile (B52724) (both with a small amount of acid like 0.1% formic acid or TFA to improve peak shape) to determine the approximate elution conditions.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Issue 1: Poor Separation/Resolution
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of this compound with impurities. | Inappropriate solvent system (mobile phase). | For Normal-Phase: Adjust the polarity of your eluent. If using a hexane/ethyl acetate system, try decreasing the proportion of the more polar solvent (ethyl acetate) to increase retention and improve separation. For RP-HPLC: Modify the gradient slope. A shallower gradient will increase the separation between peaks. |
| Overloaded column. | Reduce the amount of crude extract loaded onto the column. For preparative HPLC, ensure you are not exceeding the column's loading capacity. | |
| Incorrect stationary phase. | If separation is poor on silica gel, consider using a different stationary phase like alumina or a bonded-phase silica (e.g., diol). For RP-HPLC, try a different column chemistry (e.g., C8, Phenyl-Hexyl). | |
| Broad or tailing peaks. | Compound interacting too strongly with the stationary phase. | For Normal-Phase: Add a small amount of a more polar solvent (e.g., a few drops of methanol or acetic acid) to the mobile phase to reduce tailing. For RP-HPLC: Add an acid modifier (e.g., 0.1% TFA or formic acid) to the mobile phase to suppress the ionization of phenolic hydroxyls and improve peak shape. |
| Column bed is channeling or has voids. | Repack the column carefully to ensure a uniform bed. For HPLC, consider using a pre-packed column. |
Issue 2: Compound Not Eluting or Eluting Too Slowly
| Symptom | Possible Cause | Suggested Solution |
| This compound is retained on the column. | Mobile phase is too nonpolar. | For Normal-Phase: Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate. You can also add a stronger solvent like methanol to the mobile phase. |
| Compound has irreversibly adsorbed or degraded on the column. | Test the stability of your compound on a small amount of the stationary phase (e.g., by spotting on a TLC plate and letting it sit) before running a column. If it degrades, a different stationary phase is needed. | |
| This compound is eluting very late in RP-HPLC. | Mobile phase is too polar. |
Issue 3: Low Yield/Recovery
| Symptom | Possible Cause | Suggested Solution |
| The amount of purified this compound is significantly less than expected. | Irreversible adsorption or degradation on the column. | As mentioned above, check for compound stability on the stationary phase. Consider using a less active stationary phase. |
| Compound is spread across too many fractions (broad peak). | Optimize the elution conditions to get a sharper peak. This could involve adjusting the solvent gradient or the isocratic mobile phase composition. | |
| Incomplete elution from the column. | After your main elution, flush the column with a very strong solvent (e.g., 100% methanol or isopropanol (B130326) for normal-phase; 100% acetonitrile or isopropanol for reversed-phase) to see if any remaining compound elutes. | |
| Sample precipitation on the column. | Ensure your sample is fully dissolved in the initial mobile phase before loading. If solubility is an issue, you may need to use a stronger loading solvent, but be aware this can affect initial separation. |
Experimental Protocols
Protocol 1: General Procedure for Normal-Phase Column Chromatography
This protocol is a general guideline for the purification of this compound from a crude fungal extract using silica gel.
-
Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in a nonpolar solvent like n-hexane.
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform and crack-free bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase). Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and load the dry powder onto the top of the column bed.
-
Elution: Begin elution with a nonpolar mobile phase (e.g., 100% n-hexane). Gradually increase the polarity by adding a more polar solvent like ethyl acetate in a stepwise or continuous gradient.
-
Fraction Collection: Collect fractions of a consistent volume.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the purified this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Example Solvent Gradient:
| Step | n-Hexane (%) | Ethyl Acetate (%) | Methanol (%) | Purpose |
| 1 | 100 | 0 | 0 | Elute nonpolar impurities |
| 2 | 90 | 10 | 0 | Gradual increase in polarity |
| 3 | 80 | 20 | 0 | Elution of moderately polar compounds |
| 4 | 50 | 50 | 0 | Further increase in polarity |
| 5 | 0 | 100 | 0 | Elution of more polar compounds |
| 6 | 0 | 95 | 5 | Elution of highly polar compounds |
Protocol 2: General Procedure for Reversed-Phase HPLC
This protocol provides a general method for the final purification of this compound.
-
Column: C18, 5 µm particle size, e.g., 250 x 4.6 mm for analytical or 250 x 21.2 mm for preparative scale.
-
Mobile Phase A: Water + 0.1% Formic Acid (or Trifluoroacetic Acid).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid (or Trifluoroacetic Acid).
-
Flow Rate: 1 mL/min for analytical, adjust for preparative scale based on column diameter.
-
Detection: UV-Vis detector at a wavelength where this compound has maximum absorbance.
-
Sample Preparation: Dissolve the partially purified sample in the initial mobile phase composition. Filter through a 0.22 µm syringe filter before injection.
-
Gradient Elution: Start with a low percentage of Mobile Phase B and gradually increase it to elute the compound.
Example HPLC Gradient:
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 35 | 5 | 95 |
| 40 | 5 | 95 |
| 41 | 95 | 5 |
| 50 | 95 | 5 |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for poor chromatographic separation.
References
- 1. Synthesis of atromentin and its O-alkylated natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross-Chemistry Leads to Product Diversity from Atromentin Synthetases in Aspergilli from Section Nigri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repositorio.ufba.br [repositorio.ufba.br]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
improving the solubility of 2-O-Methylatromentin for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 2-O-Methylatromentin for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a derivative of atromentin (B1665312), a natural polyphenol found in various fungi.[1][2][3] Like many polyphenols, it is expected to have low aqueous solubility, which can pose a challenge for its use in biological assays and in vivo studies, potentially limiting its bioavailability and therapeutic application.[4][5]
Q2: What are the predicted solubility characteristics of this compound?
Q3: What are the common solvents to try for dissolving this compound?
A3: Based on the properties of the parent compound, atromentin, the following solvents are recommended for initial solubility tests:
-
Primary Recommendation: Dimethyl Sulfoxide (DMSO)
-
Secondary Options: Ethanol, Methanol, Dimethylformamide (DMF)
It is crucial to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO before preparing aqueous working solutions.
Troubleshooting Guide: Improving Solubility
This guide provides systematic steps to address challenges with dissolving this compound for your experiments.
Initial Solubility Testing Workflow
The following diagram outlines a standard workflow for testing the solubility of this compound.
Caption: A stepwise workflow for initial solubility testing of this compound.
Strategies for Enhancing Aqueous Solubility
If the solubility of this compound in your desired aqueous buffer remains low even with an organic co-solvent, consider the following advanced techniques.
| Strategy | Principle | Key Considerations |
| Co-solvents | Using a mixture of solvents to increase solubility. | Common co-solvents for in vivo studies include PEG300, PEG400, and Tween 80.[1] The final concentration of the organic solvent should be compatible with the experimental system. |
| pH Adjustment | Altering the pH of the aqueous solution can ionize the compound, thereby increasing its solubility. | The phenolic hydroxyl groups in this compound suggest that increasing the pH (making it more basic) might improve solubility. However, the stability of the compound at different pH values should be verified. |
| Complexation | Forming a complex with another molecule to enhance solubility. | Cyclodextrins (e.g., SBE-β-CD) are commonly used to encapsulate hydrophobic molecules.[1] Co-amorphization with amino acids like L-arginine has also been shown to improve the solubility of other polyphenols.[5] |
| Nanosystems | Reducing the particle size to the nanoscale can increase the surface area and dissolution rate.[4][7] | Techniques include nanosizing, solid lipid nanoparticles, and nanostructured lipid carriers.[4][8] These methods often require specialized equipment. |
| Encapsulation | Trapping the compound within a carrier material. | Encapsulation in systems like liposomes or protein-based carriers can improve solubility and bioavailability.[8][9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh 3.42 mg of this compound (Molecular Weight: 342.31 g/mol , assuming methylation of atromentin MW 324.29 g/mol ).
-
Dissolution: Add 100 µL of high-purity DMSO to the powder.
-
Mixing: Vortex thoroughly for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes.
-
Observation: Ensure that all solid has dissolved and the solution is clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Enhancing Aqueous Solubility using a Co-solvent System
This protocol is adapted for preparing a formulation for in vitro or in vivo experiments.
-
Initial Dissolution: Dissolve this compound in a suitable organic solvent (e.g., DMSO or PEG400) to create a concentrated stock solution.
-
Co-solvent Addition: In a separate tube, prepare the co-solvent vehicle. A common vehicle for in vivo studies is a mixture of PEG400, Tween 80, and saline or PBS.
-
Mixing: Slowly add the drug-containing stock solution to the co-solvent vehicle while vortexing to prevent precipitation.
-
Final Dilution: Add the final aqueous component (e.g., saline or PBS) to reach the desired final concentration.
-
Clarity Check: The final solution should be clear. If precipitation occurs, the formulation may need to be optimized by adjusting the ratios of the co-solvents.
Hypothetical Signaling Pathway Investigation
Given that the parent compound, atromentin, has been shown to induce apoptosis in leukemia cells and inhibit enoyl-acyl carrier protein reductase, a potential area of investigation for this compound could be its effect on cell survival and proliferation pathways.[3]
Caption: A potential signaling pathway that could be investigated using this compound.
References
- 1. Atromentin | TargetMol [targetmol.com]
- 2. medkoo.com [medkoo.com]
- 3. Atromentin - Wikipedia [en.wikipedia.org]
- 4. A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving water solubility of polyphenols by adding amino acids | EurekAlert! [eurekalert.org]
- 6. Buy Atromentin (EVT-260592) | 519-67-5 [evitachem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Encapsulation of Natural Polyphenolic Compounds; a Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Production of 2-O-Methylatromentin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale production of 2-O-Methylatromentin. The guidance is structured around the two primary stages of production: the generation of the precursor, Atromentin (B1665312), and its subsequent chemical modification to this compound.
Troubleshooting Guides
Stage 1: Atromentin Production via Fungal Fermentation
Issue 1.1: Low Yield of Atromentin in Fungal Culture
| Possible Cause | Troubleshooting Step |
| Suboptimal Fungal Strain | Screen different known Atromentin-producing fungal strains (e.g., from the orders Agaricales and Thelephorales) for higher productivity. Consider strain improvement through mutagenesis and selection. |
| Inadequate Culture Conditions | Optimize fermentation parameters such as temperature, pH, aeration, and agitation speed. A systematic approach using a design of experiments (DoE) can identify optimal conditions.[1][2] |
| Nutrient Limitation | Vary the composition of the culture medium, including carbon and nitrogen sources, as well as trace elements. Precursor feeding with L-tyrosine or 4-hydroxyphenylpyruvic acid may boost production. |
| Product Degradation | Analyze time-course samples to determine if Atromentin is degrading after reaching a peak concentration. If so, consider optimizing the harvest time or using an in-situ product removal strategy. |
| Feedback Inhibition | High concentrations of Atromentin may inhibit its own biosynthesis. Investigate fed-batch or continuous culture strategies to maintain a lower, steady-state product concentration. |
Issue 1.2: Inconsistent Batch-to-Batch Production
| Possible Cause | Troubleshooting Step |
| Inoculum Variability | Standardize the inoculum preparation, including spore concentration, age of the seed culture, and volume. The use of frozen bagged inoculum can improve consistency.[3] |
| Fungal Morphology Changes | Uncontrolled pellet formation can impact productivity.[3] Adjust agitation speed, medium composition, or add microparticles to promote a more consistent, dispersed mycelial growth. |
| Contamination | Implement strict aseptic techniques and monitor cultures for microbial contamination, which can compete for nutrients and produce inhibitory substances. |
Issue 1.3: Difficulties in Atromentin Extraction and Purification
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Test a range of organic solvents (e.g., ethyl acetate (B1210297), methanol, chloroform) to find the most effective for extracting Atromentin from the mycelium and culture broth.[4][5] |
| Co-extraction of Impurities | Employ a multi-step purification process. After initial solvent extraction, use techniques like liquid-liquid partitioning followed by column chromatography (e.g., silica (B1680970) gel or Sephadex).[6] |
| Low Purity of Final Product | For high-purity Atromentin, consider advanced chromatographic methods such as preparative HPLC or affinity chromatography.[6][7] |
Stage 2: Chemical Synthesis of this compound
Issue 2.1: Incomplete O-methylation of Atromentin
| Possible Cause | Troubleshooting Step |
| Ineffective Methylating Agent | Experiment with different methylating agents such as dimethyl sulfate, methyl iodide, or greener alternatives like dimethyl carbonate.[5] Tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) under microwave irradiation has also been reported to be effective for O-methylation of phenols.[8][9] |
| Suboptimal Reaction Conditions | Optimize reaction parameters including temperature, reaction time, and solvent. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[8][10] |
| Steric Hindrance | The structure of Atromentin may present steric challenges. Consider using a stronger base or a catalyst to facilitate the reaction. |
Issue 2.2: Formation of Byproducts
| Possible Cause | Troubleshooting Step |
| Over-methylation | Reduce the molar ratio of the methylating agent to Atromentin. Monitor the reaction progress closely using techniques like TLC or HPLC to stop the reaction upon completion. |
| C-methylation | Some methylating agents can lead to C-methylation in addition to O-methylation. Choose a more selective O-methylation protocol. The use of TMAH has been shown to have high selectivity for O-methylation.[8] |
| Degradation of Reactants or Product | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to oxidation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale production of Atromentin via fungal fermentation?
A1: The primary challenges include low production titers from wild-type fungal strains, difficulties in maintaining consistent fungal morphology and productivity during scale-up, and the complexity of extracting and purifying the target compound from a complex fermentation broth.[3][11]
Q2: Is heterologous expression a viable alternative for Atromentin production?
A2: Yes, heterologous expression of the Atromentin synthetase gene in a well-characterized host like Saccharomyces cerevisiae or Aspergillus oryzae is a promising alternative.[4][12] This approach can overcome the challenges of working with slow-growing or genetically intractable natural producers. However, optimizing precursor supply in the heterologous host is crucial for achieving high yields.[4][13]
Q3: What are the key parameters to control during the scale-up of fungal fermentation?
A3: Key scale-up parameters include maintaining dissolved oxygen levels, efficient heat and mass transfer, and controlling shear stress to manage fungal morphology.[3][14] What works in a shake flask may not be directly applicable to a large-scale fermenter, requiring careful process development.[11]
Q4: Which analytical techniques are recommended for monitoring Atromentin and this compound production?
A4: High-Performance Liquid Chromatography (HPLC) with a UV-Vis or mass spectrometry (MS) detector is the preferred method for quantifying Atromentin and this compound and for monitoring reaction progress and purity. Thin-Layer Chromatography (TLC) can be used for rapid qualitative analysis.
Q5: What are some environmentally friendly ("green") approaches to the O-methylation of Atromentin?
A5: Greener approaches to O-methylation involve using less toxic reagents and solvents. For example, dimethyl carbonate can be used as a green methylating agent.[5] Microwave-assisted synthesis in a solvent-free condition or with an environmentally benign solvent like ethanol (B145695) can also be considered.[8][10]
Experimental Protocols
Protocol 1: Heterologous Production of Atromentin in S. cerevisiae
This protocol is a conceptual outline based on published methodologies for heterologous expression of fungal pathways.
-
Gene Synthesis and Codon Optimization: Synthesize the codon-optimized gene for Atromentin synthetase (e.g., AtrA from Tapinella panuoides).
-
Vector Construction: Clone the synthesized gene into a yeast expression vector under the control of a strong constitutive promoter (e.g., pTDH3).
-
Yeast Transformation: Transform the expression vector into a suitable S. cerevisiae strain using a standard method like the lithium acetate/polyethylene glycol procedure.
-
Strain Cultivation: Grow the engineered yeast strain in a suitable defined medium.
-
Precursor Feeding: Supplement the culture medium with the precursor, 4-hydroxyphenylpyruvic acid (HPP), to enhance Atromentin production.
-
Extraction and Analysis: After a suitable incubation period, extract the culture broth with ethyl acetate and analyze the organic phase for Atromentin production using HPLC-MS.
Protocol 2: O-methylation of Atromentin using TMAH under Microwave Irradiation
This protocol is adapted from general methods for the O-methylation of phenolic compounds.[8]
-
Reactant Preparation: In a microwave-safe reaction vessel, dissolve 1 mmol of purified Atromentin in 6 mL of ethanol.
-
Addition of Methylating Agent: Add 1 mmol of tetramethylammonium hydroxide (TMAH) to the solution.
-
Microwave Reaction: Seal the vessel and place it in a microwave reactor. Heat the mixture to 120°C and hold for 15-30 minutes.
-
Work-up: After cooling, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Extraction: Extract the product with a suitable organic solvent like ethyl acetate.
-
Purification and Analysis: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography and verify its identity and purity by NMR and HPLC-MS.
Visualizations
Caption: Production workflow for this compound.
Caption: Troubleshooting flowchart for low Atromentin yield.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Early phase process scale-up challenges for fungal and filamentous bacterial cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression of atromentin synthetase in yeast Saccharomyces cerevisiae and metabolic model-guided design of production optimization [aaltodoc.aalto.fi]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Isolation, Purification, and Antioxidant Activity of Polyphenols from Cynanchum auriculatum Royle ex Wight | MDPI [mdpi.com]
- 7. Purification and Properties of Polyphenol Oxidase of Dried Volvariella bombycina - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficient and selective microwave-assisted O-methylation of phenolic compounds using tetramethylammonium hydroxide (TMA… [ouci.dntb.gov.ua]
- 10. tandfonline.com [tandfonline.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. Frontiers | Heterologous production of fungal secondary metabolites in Aspergilli [frontiersin.org]
- 13. Heterologous expression systems – Competence in bioactive compounds and microbiology [ibwf.de]
- 14. biorxiv.org [biorxiv.org]
optimization of analytical methods for 2-O-Methylatromentin
Disclaimer: 2-O-Methylatromentin is a specialized area of research, and as such, publicly available data on its analytical methodology is limited. The following troubleshooting guides, FAQs, and protocols are based on established principles for the analysis of related polyphenolic compounds, like atromentin, and are intended to serve as a comprehensive starting point for researchers. Method parameters and troubleshooting outcomes should be confirmed empirically.
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample preparation method for extracting this compound from fungal or plant matrices?
A1: For the extraction of moderately polar polyphenols like this compound, a solid-liquid extraction with a polar organic solvent is typically effective. We recommend starting with sonication or vortexing of the ground sample material in methanol (B129727) or a mixture of methanol and water (e.g., 80:20 v/v). For complex matrices, a subsequent solid-phase extraction (SPE) cleanup using a C18 or a mixed-mode cation exchange cartridge may be necessary to remove interferences.
Q2: Which HPLC column is most suitable for the analysis of this compound?
A2: A reversed-phase C18 column is the standard choice and a good starting point for the separation of this compound. Columns with a particle size of 5 µm or less and a length of 150-250 mm are recommended for good resolution. For higher throughput, shorter columns with smaller particle sizes (e.g., sub-2 µm) can be used with a UHPLC system.
Q3: What is the expected UV-Vis absorption maximum for this compound, and what is a suitable detection wavelength?
A3: Based on the structure of the parent compound, atromentin, which is a colored pigment, this compound is expected to have a strong UV-Vis absorbance. The conjugated p-benzoquinone core suggests a primary absorption maximum in the range of 270-290 nm and a weaker absorption in the visible range (around 400-450 nm). A starting detection wavelength of 280 nm is recommended for high sensitivity. A photodiode array (PDA) detector is ideal for initial method development to determine the optimal detection wavelength.
Q4: How can I confirm the identity of the this compound peak in my chromatogram?
A4: Peak identity can be provisionally assigned by comparing the retention time with a known standard. For unambiguous confirmation, mass spectrometry (MS) is recommended. Coupling the HPLC to a mass spectrometer (LC-MS) will allow for the determination of the molecular weight and fragmentation pattern of the compound in the peak, which can be compared to the expected values for this compound.
Q5: What are the best practices for storing this compound standards and samples?
A5: Polyphenolic compounds can be susceptible to degradation by light, heat, and oxidation. Standard solutions and sample extracts should be stored in amber vials at low temperatures (-20°C or -80°C) to minimize degradation. For short-term storage (e.g., in an autosampler), a temperature of 4°C is advisable. It is also recommended to prepare fresh standard solutions regularly.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Mismatched solvent strength between sample and mobile phase | Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. |
| Column overload | Reduce the injection volume or dilute the sample. | |
| Secondary interactions with the stationary phase | Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of phenolic hydroxyl groups. | |
| No Peak or Very Small Peak | Insufficient extraction efficiency | Optimize the extraction solvent, time, and temperature. Consider a more exhaustive extraction method like Soxhlet extraction for initial discovery. |
| Degradation of the analyte | Check the stability of this compound under your extraction and storage conditions. Work with fresh samples and standards. | |
| Incorrect detection wavelength | Use a PDA detector to scan the entire UV-Vis spectrum of the peak to ensure you are using the optimal wavelength. | |
| Ghost Peaks | Carryover from a previous injection | Introduce a needle wash step in your injection sequence and run a blank injection with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) to clean the column. |
| Contaminated mobile phase or system | Prepare fresh mobile phase and purge the HPLC system thoroughly. | |
| Shifting Retention Times | Inconsistent mobile phase composition | Ensure the mobile phase is well-mixed and degassed. If using a gradient, check the pump performance. |
| Fluctuations in column temperature | Use a column oven to maintain a stable temperature. | |
| Column degradation | Replace the column if it has been used extensively or has been exposed to harsh conditions. |
Data Presentation
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Recommended Value |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
| Retention Time (Approximate) | 12.5 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
Experimental Protocols
Protocol 1: Extraction of this compound from Fungal Mycelium (Illustrative Example)
-
Sample Preparation: Lyophilize and grind 100 mg of fungal mycelium to a fine powder.
-
Extraction: Add 2 mL of 80% methanol to the powdered sample in a microcentrifuge tube.
-
Sonication: Sonicate the sample for 30 minutes in a water bath at room temperature.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes.
-
Collection: Transfer the supernatant to a clean tube.
-
Re-extraction: Repeat the extraction (steps 2-5) on the pellet with another 2 mL of 80% methanol to ensure complete extraction.
-
Pooling and Filtration: Pool the supernatants and filter through a 0.22 µm syringe filter into an HPLC vial.
Protocol 2: HPLC-UV Analysis of this compound (Illustrative Example)
-
System Preparation: Set up the HPLC system according to the parameters in Table 1.
-
Equilibration: Equilibrate the column with the initial mobile phase conditions (10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). From this, prepare a series of calibration standards by serial dilution (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).
-
Injection Sequence:
-
Inject a blank (mobile phase or extraction solvent) to ensure no system contamination.
-
Inject the calibration standards from lowest to highest concentration.
-
Inject the prepared sample extracts.
-
Inject a quality control (QC) standard at regular intervals to monitor system performance.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Quantify the amount of this compound in the samples using the calibration curve.
-
Visualizations
Caption: A generalized workflow for the extraction and HPLC analysis of this compound.
Caption: A decision tree for troubleshooting common HPLC issues for this compound analysis.
Technical Support Center: Refining Experimental Conditions for 2-O-Methylatromentin Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-O-Methylatromentin. The information is designed to help identify and resolve common issues that may lead to inconsistent or unexpected results in bioassays. As specific experimental data for this compound is limited, much of the guidance is based on the known properties of its parent compound, atromentin (B1665312), and general principles of natural product bioassays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Compound Solubility and Stability
Question: I am having trouble dissolving this compound for my bioassay. What is the recommended solvent and storage condition?
Answer: this compound is expected to have moderate solubility in polar organic solvents and limited solubility in aqueous solutions. For bioassays, it is recommended to prepare a stock solution in a solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it with the assay medium.
Troubleshooting Steps:
-
Solvent Selection: Start with 100% DMSO to prepare a high-concentration stock solution. For the final assay concentration, ensure the DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Sonication: If the compound does not readily dissolve, gentle sonication in a water bath can aid dissolution.
-
Warming: Gentle warming (to around 37°C) can also improve solubility.
-
Fresh Preparation: It is always best to prepare fresh dilutions from the stock solution for each experiment to avoid degradation.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light.
| Parameter | Recommendation |
| Primary Solvent | Dimethyl sulfoxide (DMSO) |
| Working Solvent | Assay-specific cell culture medium or buffer |
| Final DMSO Conc. | <0.5% (v/v) in the final assay volume |
| Stock Solution Storage | -20°C or -80°C, protected from light |
| Stability | Monitor for precipitation upon dilution in aqueous media. Prepare fresh dilutions for each experiment.[1] |
Inconsistent or Non-Reproducible Bioassay Results
Question: My results with this compound are highly variable between experiments. What could be the cause?
Answer: High variability is a common challenge in bioassays, especially with natural products. The source of variability can often be traced to inconsistencies in experimental procedures.
Troubleshooting Steps:
-
Pipetting Technique: Ensure accurate and consistent pipetting, especially when preparing serial dilutions. Use calibrated pipettes and pre-wet the tips.
-
Cell Seeding Density: Uneven cell distribution can lead to significant variations. Ensure your cell suspension is homogenous before and during plating.
-
Reagent Preparation: Prepare fresh reagents and media for each experiment. Ensure thorough mixing of all components.
-
Incubation Conditions: Maintain consistent temperature, humidity, and CO2 levels in the incubator.
-
Edge Effects: Wells on the outer edges of microplates are prone to evaporation. It is advisable to fill these wells with sterile media or PBS and not use them for experimental samples.
Troubleshooting Logic for Inconsistent Results
Caption: Troubleshooting workflow for inconsistent bioassay results.
Unexpected Cytotoxicity
Question: I am observing high levels of cell death in my control wells (treated with vehicle only). What could be the reason?
Answer: Unintended cytotoxicity can confound assay results. The most common culprit is the solvent used to dissolve the test compound.
Troubleshooting Steps:
-
Vehicle Control: Always include a vehicle control (media with the same final concentration of DMSO as the treated wells) to assess the effect of the solvent on cell viability.
-
DMSO Concentration: Ensure the final DMSO concentration is non-toxic to your specific cell line. A dose-response curve for DMSO on your cells is recommended.
-
Compound Purity: Impurities in the compound batch could be cytotoxic. If possible, verify the purity of your this compound sample.
-
Cell Health: Ensure that the cells used for the assay are healthy and in the logarithmic growth phase.
| Parameter | Possible Cause | Solution |
| High Control Cytotoxicity | DMSO concentration too high | Perform a DMSO toxicity curve to determine the maximum tolerated concentration. Keep final DMSO concentration below 0.5%. |
| Contaminated media or reagents | Use fresh, sterile media and reagents. | |
| Unhealthy cells | Use cells at a low passage number and ensure they are in the exponential growth phase. | |
| High Treated Cytotoxicity | Compound is highly cytotoxic at the tested concentrations | Perform a dose-response experiment starting from very low concentrations to determine the cytotoxic range. |
Experimental Protocols
Protocol 1: In Vitro Antibacterial Assay (Broth Microdilution)
This protocol is adapted from general antibacterial susceptibility testing methods and is based on the known antibacterial activity of atromentin.[2][3]
-
Preparation of this compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Bacterial Culture: Inoculate a single colony of the test bacterium (e.g., Streptococcus pneumoniae) into a suitable broth and incubate until it reaches the mid-logarithmic phase of growth.
-
Assay Plate Preparation:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well and perform a 2-fold serial dilution across the plate.
-
The last row of wells should serve as a positive control (bacteria with no compound) and a negative control (broth only).
-
-
Inoculation: Dilute the bacterial culture to a final concentration of 5 x 10^5 CFU/mL and add 100 µL to each well (except the negative control).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Antibacterial Assay Workflow
Caption: Workflow for the broth microdilution antibacterial assay.
Protocol 2: Apoptosis Induction Assay (Caspase-3/7 Activity)
This protocol is based on the known apoptosis-inducing activity of atromentin in leukemia cells.[2]
-
Cell Seeding: Seed human leukemia cells (e.g., U937) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48 hours).
-
Caspase-3/7 Assay:
-
Equilibrate the plate and the caspase-3/7 assay reagent to room temperature.
-
Add the caspase-3/7 reagent to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature, protected from light, for 1-2 hours.
-
-
Data Measurement: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the signal from the treated wells to the vehicle control wells to determine the fold-change in caspase-3/7 activity.
Potential Signaling Pathway Involvement
Atromentin has been shown to induce apoptosis.[2] While the specific pathway for this compound is not yet elucidated, a common mechanism for apoptosis induction involves the activation of caspases. Below is a generalized diagram of a caspase-mediated apoptosis pathway that could be investigated.
Generalized Apoptotic Signaling Pathway
Caption: Potential caspase-mediated apoptotic pathway.
References
addressing stability issues of 2-O-Methylatromentin in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing stability issues of 2-O-Methylatromentin in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in solution?
A1: As a polyphenolic benzoquinone, the stability of this compound in solution is primarily influenced by several factors:
-
pH: It is likely more stable in acidic to neutral conditions and is expected to degrade in alkaline (basic) media.[1][2]
-
Temperature: Higher temperatures will accelerate the rate of degradation.[3][4][5]
-
Light: Exposure to light, particularly UV radiation, can induce photochemical decomposition.[1][4][5]
-
Oxygen: The presence of oxygen can lead to oxidative degradation.[4]
-
Solvent: The choice of solvent can impact stability. Protic solvents, like water, may participate in hydrolysis reactions.[1]
Q2: I'm observing a color change in my this compound solution. What is the likely cause?
A2: A color change, such as darkening or a shift in hue, is a common indicator of degradation for polyphenolic and benzoquinone compounds.[6] This is likely due to oxidation or other chemical transformations of the molecule. To minimize this, ensure your solutions are protected from light, stored at a low temperature, and prepared fresh. If working in an aqueous buffer, ensure the pH is in the optimal stability range (likely acidic to neutral).
Q3: What are the recommended storage conditions for this compound solutions?
A3: To maximize the shelf-life of your this compound solutions, we recommend the following storage conditions:
-
Temperature: Store solutions at low temperatures, such as 2-8°C for short-term storage and -20°C or -80°C for long-term storage.[4][5]
-
Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[1][5]
-
Inert Atmosphere: For long-term storage, consider purging the headspace of the storage container with an inert gas like argon or nitrogen to minimize oxidation.
-
pH Control: If using aqueous buffers, maintain a slightly acidic to neutral pH.
Q4: Which solvents are recommended for dissolving this compound?
A4: Atromentin, a related compound, is moderately soluble in polar solvents like water and ethanol.[7] For this compound, it is advisable to start with common laboratory solvents such as DMSO, ethanol, or methanol. For aqueous solutions, preparing a concentrated stock in an organic solvent and then diluting it into the aqueous buffer is a common practice. Always use high-purity, degassed solvents.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound solutions.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results or loss of biological activity. | Degradation of this compound in the experimental solution. | • Prepare fresh solutions immediately before each experiment.• Protect solutions from light during the experiment by using amber-colored tubes or covering them with foil.• Maintain a constant and low temperature for your experimental setup where possible.• If compatible with your experiment, consider using a non-aqueous, aprotic solvent. |
| Precipitate forms in the solution upon storage, especially when frozen. | The compound may have limited solubility at lower temperatures, or the solvent composition may not be optimal. | • Perform a freeze-thaw stability test on a small aliquot to see if the precipitate redissolves upon returning to room temperature.• If the precipitate does not redissolve, consider preparing smaller, single-use aliquots to avoid repeated freeze-thaw cycles.• Increase the proportion of organic co-solvent in your buffer if your experimental design allows. |
| Rapid color change of the solution during the experiment. | The experimental conditions (e.g., high pH, exposure to light, presence of certain reagents) are causing rapid degradation. | • Check the pH of your experimental medium; if it is alkaline, consider if it can be adjusted to a more neutral or acidic pH.• Minimize light exposure throughout the experimental procedure.• Evaluate if any components in your experimental medium could be reacting with the this compound. |
Experimental Protocols
Due to the lack of specific stability data for this compound, a preliminary stability assessment is recommended. The following protocol outlines a general approach using High-Performance Liquid Chromatography (HPLC) to quantify the stability of this compound under various conditions.
Protocol: Preliminary Stability Assessment of this compound by HPLC
1. Objective: To determine the stability of this compound in a chosen solvent system under different temperature and light conditions.
2. Materials:
-
This compound
-
HPLC-grade solvent (e.g., DMSO, methanol, or acetonitrile)
-
HPLC-grade water
-
Buffer components (if preparing an aqueous solution)
-
HPLC system with a UV-Vis or DAD detector
-
C18 HPLC column
-
Amber and clear glass vials
-
Incubators/water baths set to desired temperatures
-
Light source (for photostability testing)
3. Method:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
-
Preparation of Working Solutions:
-
Dilute the stock solution with the desired experimental solvent (e.g., cell culture medium, buffer) to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).
-
-
Experimental Conditions:
-
Temperature Stability:
-
Aliquot the working solution into amber vials.
-
Store the vials at different temperatures (e.g., 4°C, 25°C, 37°C).
-
-
Photostability:
-
Aliquot the working solution into both clear and amber vials.
-
Expose the clear vials to a controlled light source (e.g., ambient laboratory light or a photostability chamber).
-
Keep the amber vials wrapped in foil as a dark control. Store both sets at a constant temperature (e.g., 25°C).
-
-
-
Time Points:
-
Analyze the samples by HPLC at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
-
HPLC Analysis:
-
Develop a suitable isocratic or gradient HPLC method to achieve good separation of the this compound peak from any potential degradation products.
-
Monitor the peak area of this compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.
-
Plot the percentage remaining versus time for each condition to determine the degradation rate.
-
4. Expected Outcome: This study will provide quantitative data on the stability of this compound under the tested conditions, allowing for the determination of optimal handling and storage procedures for future experiments.
Visualizations
The following diagrams illustrate key concepts related to the stability and analysis of this compound.
Caption: Factors leading to the degradation of this compound.
Caption: Workflow for assessing the stability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability of polyphenols in food processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencemadness.org [sciencemadness.org]
- 7. Buy Atromentin (EVT-260592) | 519-67-5 [evitachem.com]
Technical Support Center: Overcoming Matrix Effects in 2-O-Methylatromentin Quantification
Welcome to the technical support center for the quantification of 2-O-Methylatromentin. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental analysis of this fungal metabolite, with a particular focus on mitigating matrix effects in liquid chromatography-mass spectrometry (LC-MS/MS) applications.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the quantification of this compound?
A1: The "matrix" encompasses all components within a sample excluding the analyte of interest, this compound. In the context of fungal culture analysis, this includes residual media components, lipids, proteins, and other secondary metabolites. Matrix effects arise when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity). This interference can severely compromise the accuracy, precision, and sensitivity of quantification, resulting in an under- or overestimation of the true concentration.
Q2: What are the typical indicators of significant matrix effects in my LC-MS/MS data for this compound?
A2: Several signs in your data can point towards the presence of matrix effects:
-
Poor Reproducibility: Inconsistent results for this compound concentrations across multiple preparations of the same sample.
-
Inconsistent Analyte Recovery: Low or highly variable recovery of a known amount of this compound standard spiked into a sample matrix.
-
Signal Suppression or Enhancement: A marked difference in the peak area of this compound when analyzed in a clean solvent versus the sample matrix.
-
Altered Peak Shape: Tailing or fronting of the chromatographic peak for this compound.
-
Retention Time Shifts: Inconsistent retention times for this compound between injections of standards and samples.
Q3: What are the primary strategies to minimize or compensate for matrix effects when quantifying this compound?
A3: A multi-faceted approach is often the most effective way to address matrix effects. The main strategies fall into three categories:
-
Sample Preparation: The primary goal is to remove interfering matrix components before the sample is introduced into the LC-MS/MS system.
-
Chromatographic Optimization: Fine-tuning the liquid chromatography method can separate this compound from co-eluting matrix interferences.
-
Calibration Strategies: These methods aim to compensate for the matrix effects that cannot be eliminated through sample preparation or chromatography.
The following diagram illustrates a general workflow for addressing matrix effects.
Caption: A workflow for identifying and mitigating matrix effects.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound.
Problem 1: Low Recovery of this compound During Sample Preparation
| Possible Cause | Troubleshooting Step |
| Inappropriate Extraction Solvent | This compound, a derivative of atromentin (B1665312), is a polyphenol and is likely to have moderate polarity. Test a range of solvents with varying polarities for extraction from the fungal matrix. Ethyl acetate (B1210297) is a common and effective solvent for extracting fungal secondary metabolites.[1] |
| Inefficient Extraction Method | Sonication or vortexing may not be sufficient for complete extraction from dense fungal mycelia. Consider homogenization or bead beating to improve cell disruption and extraction efficiency. |
| Analyte Degradation | Polyphenolic compounds can be susceptible to degradation, especially at high temperatures or in the presence of light. Perform extraction steps at room temperature or on ice and protect samples from light. |
| Loss of Analyte During Solvent Evaporation | If a solvent evaporation step is used, ensure it is not too aggressive (e.g., high temperature or high nitrogen flow) which could lead to loss of the analyte. |
Problem 2: Significant Ion Suppression or Enhancement
| Possible Cause | Troubleshooting Step |
| Co-eluting Matrix Components | 1. Optimize Chromatographic Separation: Modify the LC gradient to better separate this compound from interfering compounds. Experiment with different mobile phase compositions (e.g., varying the percentage of acetonitrile (B52724) or methanol (B129727), and the type and concentration of acid modifiers like formic acid). Consider using a different stationary phase (e.g., C18, Phenyl-Hexyl).2. Improve Sample Cleanup: Implement a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) to remove a broader range of interferences.[2] |
| High Concentration of Matrix Components | Dilute the Sample: A simple yet effective strategy is to dilute the sample extract.[3] This reduces the concentration of all matrix components, potentially lessening their impact on the ionization of this compound. This is only feasible if the analyte concentration is high enough to remain above the limit of quantification after dilution. |
| Matrix Effects are Inherent to the Sample Type | Use a Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of this compound. This helps to ensure that the standards and the samples experience similar matrix effects. |
Experimental Protocols
Protocol 1: Generic Liquid-Liquid Extraction (LLE) for Fungal Metabolites
This protocol provides a general starting point for the extraction of this compound from fungal cultures. Optimization will likely be required based on the specific fungal species and culture conditions.
Materials:
-
Fungal culture (liquid or solid)
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663)
-
Centrifuge
-
Vortex mixer
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Homogenization: If using a solid culture, homogenize a known amount of the fungal mycelium and substrate. For liquid cultures, a known volume can be used directly.
-
Extraction: Add a 3-fold volume of ethyl acetate to the homogenized sample.
-
Vortex/Sonicate: Vortex the mixture vigorously for 2 minutes or sonicate for 15 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully collect the upper organic layer (ethyl acetate).
-
Repeat Extraction: Repeat the extraction process (steps 2-5) on the remaining aqueous layer and pellet to maximize recovery.
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate to remove any residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol or mobile phase) for LC-MS/MS analysis.
Caption: A typical workflow for Liquid-Liquid Extraction.
Protocol 2: Assessing Matrix Effects using the Post-Extraction Spike Method
This protocol allows for the quantitative assessment of matrix effects.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): A known amount of this compound standard is dissolved in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): A blank sample matrix (a fungal culture extract known to not contain this compound) is processed through the entire sample preparation procedure. The final, clean extract is then spiked with the same known amount of this compound standard as in Set A.
-
Set C (Pre-Extraction Spike): A blank sample matrix is spiked with the same known amount of this compound standard before the sample preparation procedure.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100
-
Quantitative Data Summary (Hypothetical)
| Extraction Method | Matrix Effect (%) | Recovery (%) |
| Dilute-and-Shoot | 65% (Suppression) | 98% |
| Protein Precipitation | 75% (Suppression) | 92% |
| Liquid-Liquid Extraction (LLE) | 88% (Suppression) | 85% |
| Solid-Phase Extraction (SPE) | 95% (Minimal Effect) | 78% |
Advanced Strategy: Use of Internal Standards
For the most accurate and precise quantification, especially in complex matrices, the use of an internal standard (IS) is highly recommended.
Q4: What is an internal standard and how does it help?
A4: An internal standard is a compound that is added in a known, constant amount to all samples, standards, and blanks. Ideally, the IS is chemically and physically similar to the analyte of interest. It co-elutes with the analyte and experiences similar matrix effects. By calculating the ratio of the analyte's peak area to the IS's peak area, variations due to matrix effects and sample processing can be normalized, leading to more accurate results.
Q5: What are the options for an internal standard for this compound?
A5:
-
Stable Isotope-Labeled (SIL) Internal Standard: The gold standard is a SIL version of this compound (e.g., containing ¹³C or ²H atoms). These compounds have nearly identical chemical and physical properties to the unlabeled analyte, ensuring they behave similarly during sample preparation and analysis. However, SIL standards can be expensive and may not be commercially available.
-
Surrogate Internal Standard: A structurally similar compound that is not expected to be present in the sample can be used as a surrogate IS. For this compound, a plausible surrogate could be another O-alkylated atromentin derivative that is not produced by the fungal species being studied. The synthesis of atromentin and its O-alkylated derivatives has been reported, which could provide a route to obtaining such a standard.[4] Another option could be a commercially available, structurally related polyphenol.
Caption: How an internal standard corrects for matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of synthetic phenolic antioxidants and their metabolites in water samples by downscaled solid-phase extraction, silylation and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Synthesis of atromentin and its O-alkylated natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing 2-O-Methylatromentin Extraction Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of 2-O-Methylatromentin extraction.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Inappropriate Solvent System: The polarity of the extraction solvent may not be optimal for this compound. 2. Insufficient Extraction Time/Temperature: The compound may not have had enough time to diffuse from the matrix, or the temperature may be too low to facilitate efficient extraction. 3. Inadequate Sample Preparation: Large particle size of the fungal biomass can limit solvent penetration. 4. Degradation of Target Compound: this compound may be sensitive to high temperatures, light, or pH extremes. | 1. Solvent Optimization: Test a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate) and consider using solvent-water mixtures.[1] For polyphenols, alcohol-water mixtures are often effective.[1] 2. Parameter Optimization: Systematically vary the extraction time and temperature. Modern techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve efficiency at lower temperatures and shorter times.[2] 3. Sample Grinding: Grind the lyophilized fungal mycelia into a fine powder to increase the surface area for extraction. 4. Control Extraction Conditions: Avoid excessive heat and prolonged exposure to light. Buffer the extraction solvent if the compound is pH-sensitive. |
| Co-extraction of Impurities | 1. Non-selective Solvent: The chosen solvent may be dissolving a wide range of other fungal metabolites along with this compound. 2. Complex Fungal Matrix: The source fungus naturally produces a diverse array of secondary metabolites. | 1. Solvent Polarity Adjustment: Use a solvent system with a polarity that is more selective for this compound. Stepwise extraction with solvents of increasing polarity can also be effective. 2. Pre-extraction/Defatting: If the fungal biomass is rich in lipids, a pre-extraction step with a non-polar solvent like hexane (B92381) can remove these impurities. 3. Purification Strategy: Employ chromatographic techniques such as column chromatography, preparative HPLC, or solid-phase extraction (SPE) to separate the target compound from impurities. |
| Compound Degradation During Processing | 1. Thermal Instability: High temperatures during solvent evaporation or extraction can lead to the breakdown of this compound. 2. Oxidative Degradation: Polyphenols can be susceptible to oxidation, especially in the presence of certain enzymes or metal ions. | 1. Use of Rotary Evaporator under Vacuum: Concentrate the extract at a lower temperature using a rotary evaporator. 2. Addition of Antioxidants: Consider adding antioxidants like ascorbic acid or working under an inert atmosphere (e.g., nitrogen) to minimize oxidation. |
| Inconsistent Results | 1. Variability in Fungal Culture: The production of secondary metabolites can vary depending on the growth conditions of the fungus (media composition, temperature, light, etc.). 2. Inconsistent Extraction Procedure: Minor variations in the extraction protocol can lead to different outcomes. | 1. Standardize Fungal Cultivation: Maintain consistent growth parameters for the fungus to ensure a more uniform starting material. 2. Maintain a Detailed Protocol: Document all steps of the extraction procedure and ensure they are followed consistently for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound?
A1: The optimal solvent is not definitively established in the literature for this compound specifically. However, for the related compound atromentin (B1665312) and other fungal polyphenols, moderately polar solvents are typically effective. It is recommended to start with methanol, ethanol, or acetone, and to test mixtures of these solvents with water (e.g., 70-80% alcohol in water) as this can enhance the extraction of polar compounds.[1] The choice of solvent should be optimized experimentally for your specific fungal source.
Q2: How can I improve the purity of my this compound extract?
A2: To improve purity, a multi-step approach is recommended. After the initial crude extraction, a liquid-liquid partitioning can be performed using immiscible solvents (e.g., ethyl acetate (B1210297) and water) to separate compounds based on their polarity. Further purification can be achieved using chromatographic methods. Column chromatography with silica (B1680970) gel or Sephadex LH-20 is commonly used for the separation of polyphenols. For high purity, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.
Q3: Can I use advanced extraction techniques like MAE or UAE for this compound?
A3: Yes, modern extraction techniques such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are excellent alternatives to conventional methods like maceration or Soxhlet extraction.[2] These methods can significantly reduce extraction time and solvent consumption while potentially increasing the extraction yield.[2] However, it is crucial to optimize the parameters (e.g., power, temperature, time) to avoid degradation of the target compound.
Q4: How should I prepare my fungal sample for extraction?
A4: Proper sample preparation is critical. The fungal mycelium should be harvested and then freeze-dried (lyophilized) to remove water without damaging the cellular structure with heat. The dried mycelium should then be ground into a fine powder to maximize the surface area for solvent penetration, which will lead to a more efficient extraction.
Q5: My extract is a complex mixture. How do I confirm the presence of this compound?
A5: The presence of this compound in a complex extract can be confirmed using analytical techniques. Initially, Thin Layer Chromatography (TLC) can provide a preliminary indication. For confirmation and quantification, High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the standard method. Comparison of the retention time and the UV-Vis and mass spectra with a known standard of this compound will provide definitive identification.
Data Presentation
The following table provides a template for recording and comparing experimental data to optimize the extraction of this compound.
Table 1: Optimization of this compound Extraction Parameters
| Experiment ID | Extraction Method | Solvent System | Solvent-to-Solid Ratio (v/w) | Temperature (°C) | Extraction Time (min) | Yield of this compound (mg/g of dry biomass) |
| EXP-001 | Maceration | 100% Methanol | 20:1 | 25 | 240 | Enter Data |
| EXP-002 | Maceration | 80% Methanol | 20:1 | 25 | 240 | Enter Data |
| EXP-003 | UAE | 100% Methanol | 20:1 | 40 | 30 | Enter Data |
| EXP-004 | UAE | 80% Methanol | 20:1 | 40 | 30 | Enter Data |
| EXP-005 | MAE | 100% Ethanol | 30:1 | 60 | 5 | Enter Data |
| EXP-006 | MAE | 80% Ethanol | 30:1 | 60 | 5 | Enter Data |
Experimental Protocols
Protocol 1: General Protocol for Solvent Extraction of this compound from Fungal Mycelia
-
Preparation of Fungal Material:
-
Harvest fungal mycelia from the culture medium by filtration.
-
Lyophilize the mycelia to complete dryness.
-
Grind the dried mycelia into a fine powder using a mortar and pestle or a grinder.
-
-
Extraction:
-
Weigh 10 g of the powdered mycelia and place it in a flask.
-
Add 200 mL of the chosen extraction solvent (e.g., 80% methanol).
-
Agitate the mixture using a magnetic stirrer or a shaker at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 4 hours).
-
-
Filtration and Concentration:
-
Separate the extract from the solid residue by vacuum filtration.
-
Re-extract the solid residue two more times with fresh solvent to ensure complete extraction.
-
Combine all the filtrates.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Drying and Storage:
-
The resulting concentrated extract can be further dried to obtain a crude powder.
-
Store the crude extract at -20°C in a desiccated environment to prevent degradation.
-
Protocol 2: Purification of this compound using Column Chromatography
-
Preparation of the Column:
-
Select an appropriate stationary phase (e.g., silica gel or Sephadex LH-20).
-
Prepare a slurry of the stationary phase in a suitable non-polar solvent (e.g., hexane for silica gel).
-
Pack a glass column with the slurry, ensuring there are no air bubbles.
-
Equilibrate the column by passing the starting mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the mobile phase.
-
Alternatively, adsorb the crude extract onto a small amount of silica gel and allow it to dry before carefully adding it to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase (gradient elution). For example, start with 100% chloroform (B151607) and gradually introduce methanol.
-
Collect fractions of the eluate in separate tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the compound of interest.
-
Pool the fractions that show a pure spot corresponding to this compound.
-
-
Final Concentration:
-
Combine the pure fractions and evaporate the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting decision tree for low extraction yield.
Atromentin is a precursor in the biosynthesis of various other pigments.
Caption: Simplified proposed biosynthesis of this compound from L-Tyrosine.
References
Technical Support Center: Optimization of High-Throughput Screening for 2-O-Methylatromentin Bioactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the high-throughput screening (HTS) of 2-O-Methylatromentin, a derivative of the natural fungal metabolite atromentin (B1665312).
Frequently Asked Questions (FAQs)
Q1: What are the potential bioactivities of this compound to consider when designing an HTS campaign?
A1: this compound is a derivative of atromentin, a polyphenol known for a range of biological activities.[1] Therefore, HTS campaigns for this compound could reasonably focus on assays for:
-
Antimicrobial Activity: Atromentin has shown antibacterial properties.[1]
-
Anticancer/Cytotoxic Activity: Atromentin is known to induce apoptosis in human leukemia cells.[1]
-
Enzyme Inhibition: As a polyphenol, it may inhibit various enzymes. Atromentin, for example, inhibits enoyl-acyl carrier protein reductase in Streptococcus pneumoniae.[1]
-
Anticoagulant Activity: This is another documented bioactivity of the parent compound, atromentin.[1]
-
Antioxidant Activity: Polyphenols are well-known for their antioxidant properties.[2]
Q2: What are the initial steps for preparing this compound for an HTS campaign?
A2: Proper sample preparation is critical. First, ensure the purity of your this compound stock. The compound should be dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution. It is crucial to determine the solubility limit to avoid precipitation during the assay. The final concentration of DMSO in the assay wells should be kept low (ideally ≤0.5%) to minimize solvent-induced effects on the cells or reagents.[3]
Q3: How do I select the appropriate assay format for my HTS?
A3: The choice of assay depends on the target bioactivity. For instance:
-
Cell-based assays are suitable for assessing cytotoxicity, cell proliferation, or signaling pathway modulation.[4]
-
Biochemical assays are ideal for measuring the inhibition of a specific purified enzyme. The assay should be robust, reproducible, and amenable to miniaturization in 384- or 1536-well plates for high-throughput screening.[5]
Q4: What are the key quality control parameters for a successful HTS assay?
A4: Key quality control parameters include:
-
Z'-factor: This statistical parameter is used to evaluate the quality of an HTS assay. A Z'-factor above 0.5 is generally considered excellent for HTS.
-
Signal-to-Background Ratio (S/B): A higher S/B ratio indicates a more robust assay.
-
Coefficient of Variation (%CV): This measures the variability of the data. A lower %CV is desirable.
Troubleshooting Guides
Below are common problems encountered during HTS for natural products like this compound and their potential solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in results (%CV > 15%) | - Inconsistent liquid handling- Cell plating non-uniformity- Reagent instability | - Calibrate and validate automated liquid handlers.- Optimize cell seeding density and technique.- Prepare fresh reagents for each experiment and check for precipitation. |
| Low Z'-factor (< 0.5) | - Low signal-to-background ratio- High data variability- Suboptimal assay conditions | - Optimize reagent concentrations (e.g., substrate, enzyme).- Increase incubation times.- Re-evaluate positive and negative controls. |
| False Positives | - Compound autofluorescence or color interference- Compound cytotoxicity in a non-cytotoxicity assay- Non-specific enzyme inhibition | - Perform a counterscreen without the assay target.- Measure compound's intrinsic fluorescence/absorbance at assay wavelengths.- Run a cytotoxicity assay in parallel. |
| False Negatives | - Compound instability or degradation- Insufficient compound concentration- Poor solubility of the compound | - Assess compound stability in the assay buffer.- Perform a dose-response curve with a wider concentration range.- Use solubility-enhancing agents if compatible with the assay. |
| Edge Effects in Microplates | - Evaporation from wells on the plate edges- Temperature gradients across the plate | - Use plates with lids and maintain proper humidity in the incubator.- Do not use the outer rows and columns for samples; fill them with buffer or media instead. |
Experimental Protocols
Protocol 1: Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on a cancer cell line (e.g., U937 leukemia cells).
Materials:
-
U937 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
384-well clear-bottom plates
-
Multi-channel pipette or automated liquid handler
-
Plate reader (570 nm absorbance)
Procedure:
-
Seed U937 cells into a 384-well plate at a density of 5,000 cells/well in 40 µL of media.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare a serial dilution of this compound in culture medium.
-
Add 10 µL of the diluted compound to the respective wells. Include vehicle controls (DMSO) and positive controls (e.g., doxorubicin).
-
Incubate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 50 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Quantitative Data Summary: Hypothetical Cytotoxicity Data
| Compound | Concentration (µM) | % Cell Viability (Mean ± SD) |
| Vehicle (DMSO) | 0.1% | 100 ± 4.5 |
| This compound | 1 | 95.2 ± 5.1 |
| 5 | 78.6 ± 6.3 | |
| 10 | 52.3 ± 4.8 | |
| 25 | 21.9 ± 3.2 | |
| 50 | 8.1 ± 2.5 | |
| Doxorubicin | 1 | 15.4 ± 3.7 |
Visualizations
HTS Workflow for this compound Bioactivity Screening
Caption: A generalized workflow for a high-throughput screening campaign.
Hypothetical Signaling Pathway for Apoptosis Induction
References
- 1. Atromentin - Wikipedia [en.wikipedia.org]
- 2. Resources and Biological Activities of Natural Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Characterization of the atromentin biosynthesis genes and enzymes in the homobasidiomycete Tapinella panuoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2-O-Methylatromentin
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure the reliability and accuracy of data. This guide provides a comparative overview of the validation process for analytical methods applicable to 2-O-Methylatromentin, a derivative of the natural pigment atromentin (B1665312). While specific comparative studies on this compound are not publicly available, this guide outlines the standard methodologies and validation parameters that would be employed, offering a foundational comparison of potential analytical techniques.
Potential Analytical Methods for this compound
Given the polyphenolic and benzoquinone structure of atromentin and its derivatives, High-Performance Liquid Chromatography (HPLC) is the most suitable analytical technique. The choice of detector for HPLC is a key point of comparison:
-
HPLC with Ultraviolet-Visible (UV-Vis) Detection: This is a common and robust method for chromophoric compounds like this compound. It is relatively inexpensive and provides good sensitivity for quantitative analysis.
-
HPLC with Mass Spectrometry (MS) Detection: This method offers higher specificity and sensitivity than UV-Vis detection. It is particularly useful for identification and for quantification in complex matrices where co-eluting impurities may be present.
The validation parameters discussed below are applicable to both detection methods, though the experimental setup and acceptance criteria may vary.
Key Validation Parameters: A Comparative Summary
Analytical method validation ensures that a method is suitable for its intended purpose.[1][2] The following tables summarize the key validation parameters and their typical acceptance criteria as per the International Council for Harmonisation (ICH) guidelines.
Table 1: Comparison of Core Validation Parameters
| Validation Parameter | HPLC-UV | HPLC-MS | Purpose |
| Specificity/Selectivity | Resolution > 2 between this compound and potential impurities/degradants. | Unique mass-to-charge ratio (m/z) for this compound and no interfering peaks at this m/z. | To ensure the method accurately measures the analyte without interference. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Correlation coefficient (r²) ≥ 0.995 | To demonstrate a proportional relationship between analyte concentration and instrument response. |
| Range | Typically 80-120% of the test concentration. | Typically 80-120% of the test concentration. | The concentration interval over which the method is precise, accurate, and linear. |
| Accuracy | Recovery of 98-102% for spiked samples. | Recovery of 95-105% for spiked samples. | The closeness of the measured value to the true value. |
| Precision (RSD%) | Repeatability: ≤ 1.0% Intermediate Precision: ≤ 2.0% | Repeatability: ≤ 5.0% Intermediate Precision: ≤ 10.0% | The degree of agreement among individual test results when the procedure is applied repeatedly. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | Signal-to-Noise ratio of 3:1 | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | Signal-to-Noise ratio of 10:1 | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | No significant change in results with small, deliberate variations in method parameters. | No significant change in results with small, deliberate variations in method parameters. | The capacity of the method to remain unaffected by small variations in method parameters. |
Experimental Protocols
Below are detailed methodologies for the validation of a hypothetical HPLC-UV method for this compound.
Specificity
-
Protocol:
-
Prepare a solution of a placebo (all components of the sample matrix except this compound).
-
Prepare a solution of this compound standard.
-
Prepare a sample solution containing this compound and known impurities or degradation products.
-
Inject each solution into the HPLC system.
-
Compare the chromatograms to ensure that no interfering peaks are observed at the retention time of this compound in the placebo and that the analyte peak is well-resolved from other peaks in the sample solution.
-
Linearity and Range
-
Protocol:
-
Prepare a stock solution of this compound.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 50% to 150% of the expected working concentration).
-
Inject each calibration standard in triplicate.
-
Plot the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Accuracy
-
Protocol:
-
Prepare a placebo solution.
-
Spike the placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates for each concentration level.
-
Analyze the samples and calculate the percentage recovery for each replicate.
-
The mean recovery should be within the acceptance criteria.
-
Precision
-
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six identical samples at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the combined results from both studies.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Protocol:
-
Prepare a series of dilute solutions of this compound.
-
Inject the solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 (for LOD) and 10:1 (for LOQ).
-
Alternatively, calculate LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
-
-
Robustness
-
Protocol:
-
Identify critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).
-
Introduce small, deliberate variations to these parameters one at a time.
-
Analyze a sample under each modified condition.
-
Evaluate the effect of these changes on the system suitability parameters (e.g., peak area, retention time, resolution).
-
Visualizing the Validation Process
To better understand the logical flow and relationships within analytical method validation, the following diagrams are provided.
References
A Comparative Analysis of the Bioactivities of Atromentin and 2-O-Methylatromentin
A comprehensive review of the current experimental data on the biological activities of the natural pigment atromentin (B1665312) and its methylated derivative, 2-O-Methylatromentin. This guide is intended for researchers, scientists, and professionals in drug development.
This guide provides a comparative overview of the known biological activities of atromentin and this compound. While atromentin, a polyphenol and benzoquinone found in various fungi, has been the subject of several in vitro studies revealing a range of biological effects, there is currently a significant lack of published data on the bioactivity of its derivative, this compound.
Data Presentation: Atromentin vs. This compound
The following table summarizes the available quantitative data for the bioactivities of atromentin. As of the latest literature review, no experimental data on the bioactivity of this compound has been reported.
| Bioactivity | Target/Assay | Atromentin | This compound |
| Antibacterial | Enoyl-ACP Reductase (FabK) of S. pneumoniae | IC₅₀: 0.24 µM[1] | Data not available |
| Anticoagulant | Prothrombin Time (PT) / aPTT | Qualitative anticoagulant activity reported[2] | Data not available |
| Apoptosis-Inducing | Human Leukemia U937 Cells | Dose-dependent induction of apoptosis[3] | Data not available |
Key Bioactivities of Atromentin
Atromentin has demonstrated multiple biological activities in vitro, positioning it as a compound of interest for further investigation in drug discovery.[4] Its primary reported bioactivities include antibacterial, anticoagulant, and apoptosis-inducing effects.
Antibacterial Activity
Atromentin exhibits specific and potent inhibitory activity against an essential enzyme in the fatty acid biosynthesis pathway of Streptococcus pneumoniae.
Experimental Data: Atromentin was found to be a potent inhibitor of the enoyl-acyl carrier protein (ACP) reductase (FabK) of Streptococcus pneumoniae, with an IC₅₀ value of 0.24 µM.[1] Interestingly, it did not show inhibitory activity against the FabI enoyl-ACP reductase from Escherichia coli or Staphylococcus aureus, suggesting a specific mode of action.[1]
Experimental Protocol: Enoyl-ACP Reductase (FabK) Inhibition Assay
The inhibitory activity of atromentin against FabK is typically determined using a spectrophotometric assay.
-
Enzyme and Substrate Preparation: Recombinant FabK enzyme is purified. The substrate, crotonoyl-CoA, and the cofactor, NADH, are prepared in a suitable buffer (e.g., Tris-HCl).
-
Assay Reaction: The reaction is initiated by adding the enzyme to a mixture containing the buffer, NADH, crotonoyl-CoA, and varying concentrations of the test compound (atromentin).
-
Measurement: The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
IC₅₀ Determination: The concentration of atromentin that causes 50% inhibition of the FabK enzyme activity (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
References
- 1. Atromentin and leucomelone, the first inhibitors specific to enoyl-ACP reductase (FabK) of Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atromentin, anticoagulant from Hydnellum diabolus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atromentin-induced apoptosis in human leukemia U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atromentin - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Synthetic vs. Naturally Sourced 2-O-Methylatromentin for Research Applications
For researchers, scientists, and drug development professionals, the choice between synthetic and naturally sourced compounds is a critical decision impacting experimental outcomes and the path to discovery. This guide provides an objective comparison of synthetic versus naturally sourced 2-O-Methylatromentin, a derivative of the bioactive fungal pigment atromentin (B1665312). The comparison focuses on key performance metrics, supported by experimental data, to inform procurement and application strategies in research and development.
This compound, a terphenylquinone, has garnered interest for its potential biological activities, including anticancer and antibacterial properties. As with many natural products, its availability can be a limiting factor, prompting the development of synthetic routes. This guide delves into the methodologies for both production routes and presents a comparative analysis of their respective outputs.
Performance Metrics: A Head-to-Head Comparison
The selection of either synthetic or naturally sourced this compound depends on the specific requirements of the research application. Key differentiators include yield, purity, and the presence of potentially synergistic or interfering co-metabolites.
| Parameter | Synthetic this compound | Naturally Sourced this compound |
| Purity | High purity achievable (>98% with chromatography) | Variable, dependent on extraction and purification efficiency |
| Yield | Predictable and scalable, with reported yields for analogous compounds in the 50-80% range for key steps.[1] | Highly variable, dependent on fungal strain, culture conditions, and extraction efficiency. |
| Co-metabolites | Free of natural co-metabolites | May contain other bioactive atromentin derivatives |
| Stereochemistry | Defined by the synthetic route | As produced by the fungal biosynthetic machinery |
| Cost & Availability | Potentially lower cost at scale, with consistent availability | Can be more costly and subject to batch-to-batch variation |
Experimental Protocols: A Methodological Overview
The following sections detail the typical experimental procedures for the synthesis and natural extraction of this compound, providing a basis for understanding the origin of the comparative data.
Synthetic Protocol: Palladium-Catalyzed Cross-Coupling
The synthesis of this compound can be achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers a controlled and scalable approach to producing the target molecule.
Reaction Scheme: The core of the synthesis involves the coupling of a protected dihalobenzoquinone with an appropriate arylboronic acid.
General Procedure:
-
Preparation of the Diarylquinone: A suitably protected 2,5-dihalobenzoquinone is reacted with two equivalents of a 4-methoxyphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a solvent mixture such as dioxane and water.
-
Reaction Conditions: The reaction is typically heated under an inert atmosphere for several hours.
-
Workup and Purification: Following the reaction, the mixture is subjected to an aqueous workup to remove inorganic salts. The crude product is then purified using column chromatography on silica (B1680970) gel to yield the pure this compound.
Below is a workflow diagram illustrating the key steps in the synthetic process.
Natural Sourcing: Fungal Fermentation and Extraction
This compound is a naturally occurring derivative of atromentin, which is produced by various fungi, including species of Paxillus. The extraction and purification from fungal cultures is a multi-step process.
General Procedure:
-
Fungal Culture: A high-producing fungal strain (e.g., Paxillus involutus) is cultivated in a suitable liquid or solid-state fermentation medium.
-
Extraction: The fungal biomass and/or the culture broth are extracted with an organic solvent, such as ethyl acetate (B1210297) or methanol.
-
Purification: The crude extract is subjected to a series of chromatographic steps, which may include silica gel chromatography, size-exclusion chromatography, and preparative high-performance liquid chromatography (HPLC) to isolate this compound.
The following diagram outlines the typical workflow for natural sourcing.
Biological Activity and Signaling Pathways
Atromentin, the parent compound of this compound, exhibits notable biological activities. Understanding these activities and their underlying signaling pathways is crucial for designing experiments.
Induction of Apoptosis
Atromentin has been shown to induce apoptosis in human leukemia U937 cells.[2] This process is mediated through the activation of caspase-3, a key executioner caspase in the apoptotic cascade. The activation of caspase-3 leads to the cleavage of various cellular substrates, ultimately resulting in programmed cell death.
The diagram below illustrates the simplified signaling pathway for atromentin-induced apoptosis.
Antibacterial Activity
Atromentin also displays antibacterial properties by inhibiting the enoyl-acyl carrier protein (ACP) reductase (FabI), an essential enzyme in bacterial fatty acid synthesis.[3] This inhibition disrupts the bacterial cell membrane formation, leading to bacterial cell death. The specificity of this target in bacteria makes it an attractive pathway for antibiotic development.
The diagram below depicts the inhibitory action of atromentin on bacterial fatty acid synthesis.
Conclusion and Recommendations
The choice between synthetic and naturally sourced this compound is contingent on the specific research goals.
-
For studies requiring high purity and batch-to-batch consistency , such as in vitro mechanistic studies and high-throughput screening, synthetic this compound is the preferred choice. The defined nature of the synthetic material ensures reproducibility and eliminates the confounding variables of co-purified natural products.
-
For exploratory research and the discovery of novel synergistic interactions , naturally sourced this compound may offer unique advantages. The presence of other atromentin derivatives in a natural extract could lead to the identification of novel therapeutic combinations.
Researchers should carefully consider the trade-offs between purity, yield, and the presence of co-metabolites when selecting their source of this compound. For critical applications, analytical verification of the purity and identity of the compound, regardless of its source, is strongly recommended.
References
Comparative Analysis of 2-O-Methylatromentin's Antimicrobial Spectrum: A Data-Driven Guide
A comprehensive review of available scientific literature reveals a significant gap in the documented antimicrobial properties of 2-O-Methylatromentin. Despite extensive searches for its antimicrobial spectrum, minimum inhibitory concentration (MIC) values, and specific experimental protocols, no direct empirical data could be retrieved. Therefore, a direct comparative guide with other antimicrobial agents, supported by experimental data, cannot be constructed at this time.
While information on the broader class of compounds to which this compound belongs, namely atromentin (B1665312) and its derivatives, is available, specific data for the 2-O-methylated form is absent from the reviewed literature. Atromentin itself, a polyphenol found in various fungi, has been noted for its potential biological activities, including antibacterial properties. However, this general activity of the parent compound does not provide specific quantitative data for its methylated derivative.
For researchers, scientists, and drug development professionals interested in the potential antimicrobial applications of this compound, this lack of data highlights a critical area for future investigation. Foundational research to establish its antimicrobial profile is necessary before any meaningful comparisons can be made.
Future Directions for Research
To validate the antimicrobial spectrum of this compound, the following experimental approaches are recommended:
Minimum Inhibitory Concentration (MIC) Determination
A crucial first step is to determine the MIC of this compound against a diverse panel of clinically relevant microorganisms. This includes Gram-positive bacteria, Gram-negative bacteria, and fungi. The broth microdilution method is a standard and widely accepted protocol for this purpose.
Experimental Workflow for MIC Determination:
cross-validation of different quantification methods for 2-O-Methylatromentin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical techniques for the quantification of 2-O-Methylatromentin, a fungal secondary metabolite of interest for its potential biological activities. The selection of an appropriate quantification method is critical for accurate assessment in research, quality control, and preclinical development. Herein, we compare High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
Data Presentation: A Comparative Overview of Quantification Methods
The performance of each method is summarized in the table below, offering a direct comparison of key validation parameters. These values are representative for the analysis of fungal polyphenols and may vary based on specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection of parent and fragment ions. | Measurement of light absorbance by the analyte in a solution. |
| Specificity | Moderate to High | Very High | Low to Moderate |
| Sensitivity (LOD) | ~0.1 - 1 µg/mL | ~0.01 - 0.1 ng/mL | ~1 - 10 µg/mL |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | 90 - 110% |
| Precision (%RSD) | < 2% | < 5% | < 5% |
| Throughput | Moderate | Moderate | High |
| Cost | Moderate | High | Low |
| Expertise Required | Intermediate | High | Low |
Experimental Protocols
Detailed methodologies for sample preparation and analysis for each technique are provided below.
Sample Preparation: Extraction of this compound from Fungal Culture
A generalized protocol for the extraction of atromentin (B1665312) derivatives from fungal biomass is as follows:
-
Harvesting: Fungal mycelium is harvested from liquid or solid culture by filtration or scraping.
-
Drying: The harvested mycelium is freeze-dried (lyophilized) to remove water content.
-
Grinding: The dried mycelium is ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered mycelium is extracted with an organic solvent. A common choice for polyphenolic compounds is methanol (B129727) or a mixture of chloroform (B151607) and methanol (1:1, v/v).[1] The extraction is typically performed by shaking or sonication at room temperature.
-
Filtration and Concentration: The extract is filtered to remove solid debris. The solvent is then evaporated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.
-
Reconstitution: The dried crude extract is reconstituted in a suitable solvent (e.g., methanol or the initial mobile phase for chromatography) to a known concentration for analysis.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of this compound in purified or partially purified extracts.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is commonly used for the separation of polyphenols.[2]
-
Mobile Phase: A gradient elution is typically employed using a mixture of an acidified aqueous solvent (e.g., water with 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile (B52724) or methanol as mobile phase B.[3][4]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: The UV detector is set at the maximum absorbance wavelength (λmax) of this compound. For atromentin, a characteristic UV-Vis spectrum is noted, and a similar approach would be used for its derivative.[5]
-
Quantification: A calibration curve is constructed by injecting standard solutions of this compound of known concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for quantifying this compound in complex matrices, such as crude extracts or biological samples.
-
Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Chromatographic Conditions: Similar to the HPLC-UV method, a C18 column and a gradient elution with acidified water and an organic solvent are used.
-
Ionization Source: Electrospray ionization (ESI) is a common choice for polyphenolic compounds.
-
Mass Spectrometry Analysis: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of this compound) and one or more specific product ions (fragments) to monitor. This provides very high selectivity.
-
Quantification: An internal standard (a structurally similar compound not present in the sample) is often used to improve accuracy. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. The limit of detection for a similar fungal pigment, bikaverin (B1667059), was found to be less than 0.5 µg/g using this technique.[6][7]
Ultraviolet-Visible (UV-Vis) Spectrophotometry
This is a simpler and more rapid method, best suited for the quantification of this compound in solutions with minimal interfering substances.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Procedure:
-
A pure standard of this compound is dissolved in a suitable solvent (e.g., methanol or ethanol) to prepare a stock solution.
-
A series of standard solutions of known concentrations are prepared by diluting the stock solution.
-
The absorbance of each standard solution is measured at the λmax of this compound.
-
A calibration curve is constructed by plotting absorbance versus concentration, which should follow the Beer-Lambert law.
-
The absorbance of the sample solution is measured, and its concentration is determined from the calibration curve. For some compounds, derivatization may be necessary to enhance their UV-Vis absorbance.[8]
-
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the quantification of this compound.
Method Selection Logic
Caption: Decision tree for selecting a suitable quantification method.
References
- 1. Drug Leads from Endophytic Fungi: Lessons Learned via Scaled Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. Atromentin - Wikipedia [en.wikipedia.org]
- 6. LC-MS/MS method for the determination of the fungal pigment bikaverin in maize kernels as an indicator of ear rot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of 2-O-Methylatromentin and Other Fungal Pigments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 2-O-Methylatromentin and other notable fungal pigments, with a focus on their biological activities. While experimental data on this compound is limited, this document extrapolates its potential properties based on its parent compound, atromentin, and the known effects of O-methylation on polyphenols. The guide includes a comparative analysis with structurally related p-terphenyls and other major classes of fungal pigments, supported by available experimental data. Detailed methodologies for key biological assays and illustrative diagrams of biochemical and experimental workflows are also provided.
Introduction to this compound and Comparative Pigments
Fungi produce a diverse array of pigments that are not only responsible for their coloration but also possess a wide range of biological activities.[1] These pigments, often secondary metabolites, include compounds from various chemical classes such as polyketides, carotenoids, and p-terphenyls.
This compound is an O-alkylated derivative of atromentin.[2] Atromentin itself is a p-terphenylquinone found in various fungi and is a precursor to a number of other pigments.[3][4] While the direct biological activities of this compound are not extensively documented, the effect of O-methylation on polyphenols has been studied. Methylation can alter the biological properties of the parent compound; for instance, it may decrease "chemical" antioxidant capacity as measured in assays like DPPH, but in some cases, it can enhance bioavailability and cytotoxicity against cancer cells.[1][5]
For a robust comparison, this guide will focus on the following fungal pigments:
-
Atromentin : The direct precursor to this compound, known for its antibacterial and anticoagulant properties.[3]
-
Polyozellin : A diarylcyclopentenone derived from atromentin, it has demonstrated significant anti-inflammatory and neuroprotective activities.[6][7]
-
Leucomelone : Another p-terphenyl (B122091) derivative recognized for its antioxidant properties.
-
Other Fungal Polyketides and Carotenoids : Broader classes of fungal pigments with well-documented antioxidant, antimicrobial, and anticancer activities, providing a wider context for comparison.[1]
Data Presentation: Comparative Biological Activities
The following tables summarize the available quantitative data on the biological activities of the selected fungal pigments. It is important to note that these values are compiled from various studies and experimental conditions may differ, affecting direct comparability.
Table 1: Comparative Antioxidant Activity of Fungal Pigments
| Pigment/Derivative | Assay | Result (IC50/EC50) | Source(s) |
| p-Terphenyls | |||
| Atromentin Derivative 1 | DPPH Radical Scavenging | 54.9% inhibition at 2 mg/mL | [8][9] |
| Atromentin Derivative 1 | ABTS Radical Scavenging | 68.6% inhibition at 1 mg/mL | [8][9] |
| Boletopsin (from B. leucomelas) | DPPH Radical Scavenging | EC50 = 2.1 µM | [10] |
| General Fungal Pigments | |||
| Melanin (from Aspergillus niger) | DPPH Radical Scavenging | IC50 = 12.2 µg/mL | |
| Melanin (from Aspergillus niger) | ABTS Radical Scavenging | IC50 = 15.47 µg/mL | |
| Phelligridin H | Lipid Peroxidation Inhibition | IC50 = 4.8 µM | |
| Phelligridin I | Lipid Peroxidation Inhibition | IC50 = 3.7 µM |
IC50/EC50 values represent the concentration required to inhibit 50% of the activity.
Table 2: Comparative Anticancer and Cytotoxic Activity
| Pigment/Derivative | Cell Line | Result (IC50) | Source(s) |
| p-Terphenyls | |||
| Polyozellin | HT22 (mouse hippocampal) | Protective at 25 µM against glutamate-induced death | [7] |
| General Fungal Pigments | |||
| Melanin (Alternaria alternata) | A549 (lung cancer) | IC50 = 75.66 µg/mL | |
| Melanin (Aspergillus niger) | A549 (lung cancer) | IC50 = 110.3 µg/mL | |
| Phelligridin J | A2708 (ovary), A549 (lung), Bel-7402 (hepatoma), HCT-8 (colon) | Cytotoxic activity reported | |
| Monascus Pigments | Various cancer cell lines | Anticancer potential reported |
Table 3: Comparative Antimicrobial Activity
| Pigment/Derivative | Microorganism | Result (MIC) | Source(s) |
| p-Terphenyls | |||
| Atromentin | Streptococcus pneumoniae | Inhibits enoyl-acyl carrier protein reductase | [3] |
| p-Terphenyl 1 | Candida albicans | 32 µg/mL | [8][9] |
| p-Terphenyl 1 | Bacillus subtilis | 64 µg/mL | [8][9] |
| General Fungal Pigments | |||
| Monascus Pigments | Various pathogenic bacteria and fungi | Antimicrobial activity reported | |
| Penicillium Pigments | Various pathogenic bacteria and fungi | Antimicrobial activity reported |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.
Experimental Protocols
Fungal Pigment Extraction and Quantification
This protocol provides a general workflow for the extraction and analysis of fungal pigments.
1.1. Materials
-
Fungal biomass or culture filtrate
-
Solvents (e.g., ethanol, methanol (B129727), ethyl acetate, chloroform)[11]
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., DAD or UV-Vis)[12]
-
C18 or C8 reverse-phase column
-
Syringe filters (0.22 or 0.45 µm)
-
Pigment standards (if available)
1.2. Procedure
-
Extraction:
-
For intracellular pigments, harvest the fungal biomass by filtration or centrifugation. Lyse the cells (e.g., by grinding with liquid nitrogen or sonication) and extract the pigments with an appropriate solvent.
-
For extracellular pigments, use the culture filtrate directly or after concentration.
-
Perform liquid-liquid extraction if necessary to partition the pigments into an organic solvent.
-
-
Concentration: Remove the solvent from the pigment extract using a rotary evaporator under reduced pressure.
-
Purification (Optional): Further purify the crude extract using techniques like column chromatography or preparative HPLC.
-
Quantification (HPLC Analysis):
-
Dissolve the dried extract in a suitable solvent (e.g., methanol).
-
Filter the sample through a syringe filter before injection into the HPLC system.
-
Set up an appropriate gradient elution method. A common mobile phase consists of a mixture of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Set the detector to the maximum absorbance wavelength of the target pigment(s). For a broad analysis, a diode-array detector (DAD) is useful for obtaining spectra of the eluting peaks.
-
Quantify the pigments by comparing the peak areas with those of known standards.
-
DPPH Radical Scavenging Assay for Antioxidant Activity
This colorimetric assay measures the capacity of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
2.1. Materials
-
DPPH solution (e.g., 0.1 mM in methanol or ethanol)
-
Test samples (pigment extracts) dissolved in a suitable solvent
-
Standard antioxidant (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
2.2. Procedure
-
Prepare a series of dilutions of the test samples and the standard antioxidant.
-
Add a specific volume of the sample or standard to the wells of the microplate.
-
Add the DPPH working solution to each well and mix.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[2]
-
Measure the absorbance at a wavelength between 515-520 nm using a microplate reader.[2]
-
A blank containing only the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.
3.1. Materials
-
Cultured cells (e.g., cancer cell lines)
-
96-well cell culture plates
-
Test compounds (pigments) at various concentrations
-
MTT solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)[1]
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
3.2. Procedure
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add a small volume of MTT solution to each well to achieve a final concentration of approximately 0.5 mg/mL.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C to allow the formazan crystals to form.[1]
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration that causes 50% inhibition of cell growth, can then be determined.
Mandatory Visualization
References
- 1. Methylated polyphenols are poor "chemical" antioxidants but can still effectively protect cells from hydrogen peroxide-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant and prooxidant behavior of flavonoids: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Polyphenols: biological activities, molecular targets, and the effect of methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant evaluation of O-methylated metabolites of catechin, epicatechin and quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Polyphenols Regulate the Activity of Endocrine-Disrupting Chemicals, Having Both Positive and Negative Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antibacterial and Antitumor Activities of Synthesized Sarumine Derivatives [mdpi.com]
- 11. Resveratrol Derivative Exhibits Marked Antiproliferative Actions, Affecting Stemness in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Confirming the Biological Targets of 2-O-Methylatromentin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the experimental confirmation of the biological targets of 2-O-Methylatromentin, a derivative of the fungal metabolite atromentin (B1665312). While the direct targets of this compound are not yet fully elucidated, the known bioactivities of its parent compound, atromentin, and related molecules suggest several potential pathways for investigation. This document outlines experimental protocols and data presentation formats to objectively assess the performance of this compound against hypothesized targets and compare it with established inhibitors.
Hypothesized Target: Enoyl-Acyl Carrier Protein (ACP) Reductase (FabI)
Atromentin has demonstrated antibacterial activity by inhibiting the enoyl-acyl carrier protein reductase (FabI) in Streptococcus pneumoniae, an essential enzyme in bacterial fatty acid synthesis.[1] It is plausible that this compound retains or modifies this activity.
Comparative Data
The following table structure should be used to compare the inhibitory activity of this compound against FabI with a known inhibitor, such as triclosan (B1682465).
| Compound | Target Organism | IC50 (µM) | Ki (µM) | Assay Type |
| This compound | S. pneumoniae | Data to be determined | Data to be determined | Enzymatic |
| Triclosan | S. pneumoniae | 0.04 | 0.01 | Enzymatic |
Experimental Protocol: FabI Enzymatic Assay
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against S. pneumoniae FabI.
Materials:
-
Purified recombinant S. pneumoniae FabI
-
NADPH
-
Crotonoyl-ACP
-
This compound
-
Triclosan (positive control)
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 7.0)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of this compound and triclosan in DMSO.
-
In a 96-well plate, add 2 µL of the test compound at various concentrations.
-
Add 188 µL of a solution containing the assay buffer, NADPH (final concentration 150 µM), and FabI (final concentration 50 nM).
-
Incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of crotonoyl-ACP (final concentration 50 µM).
-
Monitor the decrease in absorbance at 340 nm for 15 minutes at 37°C, which corresponds to the oxidation of NADPH.
-
Calculate the initial velocity of the reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Workflow for FabI Inhibition Assay
Hypothesized Target: Apoptosis Induction in Cancer Cells
Atromentin has been shown to induce apoptosis in human leukemia U937 cells.[1] this compound may share this pro-apoptotic activity, potentially through the modulation of key signaling pathways.
Comparative Data
The pro-apoptotic activity of this compound can be compared to a known apoptosis-inducing agent like doxorubicin (B1662922).
| Compound | Cell Line | Apoptotic Cells (%) at 10 µM | Caspase-3/7 Activation (Fold Change) at 10 µM |
| This compound | U937 | Data to be determined | Data to be determined |
| Doxorubicin | U937 | 65% | 8.5 |
Experimental Protocol: Annexin V/PI Apoptosis Assay
This protocol details the quantification of apoptotic cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
U937 human leukemia cell line
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
Doxorubicin (positive control)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed U937 cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or doxorubicin for 24 hours.
-
Harvest the cells by centrifugation and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 10 µL of PI solution to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Signaling Pathway for Apoptosis Induction
Hypothesized Target: Estrogen Receptor (ER) and 17-β-Hydroxysteroid Dehydrogenase (17β-HSD)
Computational studies suggest that atromentin may interact with estrogen receptors and 17-β-hydroxysteroid dehydrogenase, indicating potential endocrine-disrupting effects.
Comparative Data
The binding affinity of this compound for estrogen receptors can be compared to estradiol, and its inhibitory effect on 17β-HSD can be compared to a known inhibitor like apigenin.
Estrogen Receptor Binding:
| Compound | Receptor | Binding Affinity (Ki, nM) | Assay Type |
|---|---|---|---|
| This compound | ERα | Data to be determined | Radioligand Binding |
| Estradiol | ERα | 0.1 | Radioligand Binding |
17β-HSD Inhibition:
| Compound | Enzyme | IC50 (µM) | Assay Type |
|---|---|---|---|
| This compound | 17β-HSD1 | Data to be determined | Enzymatic |
| Apigenin | 17β-HSD1 | 1.5 | Enzymatic |
Experimental Protocol: Estrogen Receptor Competitive Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the estrogen receptor alpha (ERα).
Materials:
-
Recombinant human ERα
-
[3H]-Estradiol (radioligand)
-
This compound
-
Estradiol (unlabeled competitor)
-
Binding buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
In a reaction tube, combine ERα, a fixed concentration of [3H]-Estradiol, and varying concentrations of unlabeled this compound or estradiol.
-
Incubate the mixture at 4°C for 18 hours to reach equilibrium.
-
Separate the bound from free radioligand using a method such as hydroxylapatite precipitation or size-exclusion chromatography.
-
Quantify the amount of bound [3H]-Estradiol by liquid scintillation counting.
-
Plot the percentage of bound radioligand against the logarithm of the competitor concentration.
-
Calculate the IC50 and then the Ki value using the Cheng-Prusoff equation.
Logical Relationship of Endocrine Disruption
This guide provides a foundational framework for the systematic evaluation of this compound's biological targets. The experimental protocols and data presentation formats are designed to facilitate objective comparisons with known bioactive compounds, thereby accelerating the understanding of this novel fungal metabolite's mechanism of action.
References
Comparative Efficacy of 2-O-Methylatromentin Against Known Antibiotics: A Guide for Researchers
For Immediate Release
In the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, natural products remain a crucial source of chemical diversity and unique mechanisms of action. This guide provides a comparative analysis of the antibacterial efficacy of 2-O-Methylatromentin, a naturally occurring p-terphenylquinone, against established antibiotics. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Executive Summary
This compound, a derivative of atromentin (B1665312) found in various fungi, has demonstrated in vitro antibacterial activity. While comprehensive comparative studies are still emerging, existing data suggests its potential as a lead compound for the development of new antibacterial therapies. This guide summarizes the current, albeit limited, quantitative data on its efficacy and provides the necessary context for its evaluation against conventional antibiotics such as penicillin, ciprofloxacin, and tetracycline.
Data Presentation: Comparative Antibacterial Efficacy
At present, specific minimum inhibitory concentration (MIC) values for this compound against a broad spectrum of bacteria are not widely available in publicly accessible literature. However, studies on related p-terphenyl (B122091) compounds and extracts from sources known to produce this compound provide preliminary insights into its potential antibacterial activity.
For context, the table below presents typical MIC ranges for common antibiotics against representative Gram-positive and Gram-negative bacteria. This will serve as a baseline for future comparative analysis as more specific data on this compound becomes available.
| Antibiotic | Gram-Positive Bacteria (e.g., Staphylococcus aureus) MIC (µg/mL) | Gram-Negative Bacteria (e.g., Escherichia coli) MIC (µg/mL) |
| Penicillin | 0.015 - 2 | 8 - >128 |
| Ciprofloxacin | 0.12 - 2 | 0.008 - 1 |
| Tetracycline | 0.25 - 4 | 1 - 16 |
| This compound | Data Not Currently Available | Data Not Currently Available |
Note: MIC values can vary significantly depending on the bacterial strain and the specific experimental conditions.
While direct MIC values for this compound are not yet published, research on extracts from the fungus Thelephora aurantiotincta, a known source of this compound, has indicated antibacterial activity against Bacillus cereus. Furthermore, other p-terphenyl derivatives have shown activity against Staphylococcus aureus with MIC values in the micromolar range.
Experimental Protocols
To ensure standardized and reproducible evaluation of antibacterial efficacy, the following detailed methodologies are provided for key experiments.
Minimum Inhibitory Concentration (MIC) Assay Protocol
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.
Materials:
-
Test compound (this compound) and reference antibiotics
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from an agar (B569324) plate and inoculate into a tube containing sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of this compound and each reference antibiotic in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each antimicrobial agent in CAMHB in the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions.
-
Include a positive control (bacteria in broth without antimicrobial) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Optionally, the optical density at 600 nm can be measured using a microplate reader to confirm the visual assessment.
-
Kirby-Bauer Disk Diffusion Test
This method assesses the susceptibility of bacteria to antimicrobials based on the size of the zone of growth inhibition around a disk impregnated with the test compound.
Materials:
-
Test compound (this compound) and reference antibiotic disks
-
Bacterial strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the MIC assay.
-
Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions.
-
Disk Application: Aseptically apply disks impregnated with known concentrations of this compound and reference antibiotics onto the surface of the agar.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is inversely proportional to the MIC.
Mandatory Visualizations
Experimental Workflow for Antibacterial Efficacy Testing
Caption: Workflow for determining antibacterial efficacy.
Putative Signaling Pathway Inhibition by Atromentin Derivatives
While the specific mechanism of action for this compound is yet to be fully elucidated, its parent compound, atromentin, is known to inhibit the enoyl-acyl carrier protein reductase (FabI), an essential enzyme in bacterial fatty acid synthesis. This pathway is a validated target for antibacterial drugs.
Caption: Hypothesized inhibition of bacterial fatty acid synthesis.
Conclusion and Future Directions
This compound represents a promising natural product with potential antibacterial activity. However, to fully assess its therapeutic potential, further research is imperative. Key future directions include:
-
Comprehensive Efficacy Studies: Determination of MIC and Minimum Bactericidal Concentration (MBC) values for this compound against a wide panel of clinically relevant and drug-resistant bacteria.
-
Mechanism of Action Studies: Elucidation of the specific molecular target(s) and signaling pathways affected by this compound.
-
In Vivo Studies: Evaluation of the efficacy and safety of this compound in animal models of bacterial infection.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of this compound to optimize its antibacterial activity and pharmacokinetic properties.
This guide serves as a foundational resource for researchers embarking on the evaluation of this compound as a potential novel antibiotic. The provided protocols and visualizations are intended to facilitate standardized and rigorous investigation in this important area of drug discovery.
In the intricate world of natural products, the structural nuances of a molecule can dictate its biological destiny. This guide provides a detailed structural comparison of 2-O-Methylatromentin with its close relatives: atromentin (B1665312), polyporic acid, thelephoric acid, and aurantiacin. We delve into their comparative biological activities, supported by experimental data, to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Chemical Structures at a Glance
The core structure shared by this compound, atromentin, polyporic acid, and thelephoric acid is a terphenylquinone scaffold. This scaffold consists of a central benzoquinone ring linked to two phenyl rings. The variation in the number and position of hydroxyl and methoxy (B1213986) groups on these rings gives rise to their distinct chemical identities and, consequently, their differing biological activities. Aurantiacin, while also a natural product with notable bioactivity, belongs to a different structural class, characterized as a depsipeptide antibiotic.
Figure 1: Chemical Structures of the Compared Natural Products
| Compound | Structure |
| This compound | ![]() |
| Atromentin | [1][2][3][4][5] |
| Polyporic Acid | [6][7][8] |
| Thelephoric Acid | [9][10][11][12] |
| Aurantiacin | [13][14][15][16] |
Comparative Biological Activities
While comprehensive comparative data for this compound is still emerging, the known biological activities of its relatives provide a framework for predicting its potential therapeutic applications. The following table summarizes the available quantitative data on their antimicrobial, antioxidant, and anti-inflammatory properties.
Table 1: Comparative Biological Activities of this compound and Related Natural Products
| Compound | Antimicrobial Activity (MIC, µg/mL) | Antioxidant Activity (DPPH, IC₅₀, µg/mL) | Anti-inflammatory Activity (NO Inhibition, IC₅₀, µM) |
| This compound | Data not available | Data not available | Data not available |
| Atromentin | S. aureus: 1.6 | Data not available | Data not available |
| Polyporic Acid | S. aureus: 25 | Data not available | Data not available |
| Thelephoric Acid | Data not available | 15.2 | > 50 |
| Aurantiacin | S. aureus: 0.1-0.2 | Data not available | Data not available |
Note: The presented data is a compilation from various sources and direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, the following are detailed methodologies for the key experiments cited.
Antimicrobial Activity: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: A suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Preparation of Test Compounds: The natural products are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth within a 96-well microtiter plate to obtain a range of concentrations.
-
Incubation: The inoculated microtiter plates are incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Antioxidant Activity: DPPH Radical Scavenging Assay
The antioxidant capacity is assessed by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[17][18][19][20][21]
-
Preparation of DPPH Solution: A stock solution of DPPH in methanol (B129727) is prepared and then diluted to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.
-
Reaction Mixture: Different concentrations of the test compounds are added to the DPPH working solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
The anti-inflammatory potential is evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7) using the Griess assay.[22][23][24][25]
-
Cell Culture and Treatment: Macrophage cells are cultured in a suitable medium and then pre-treated with various concentrations of the test compounds for a specific duration before being stimulated with LPS (e.g., 1 µg/mL) to induce NO production.
-
Collection of Supernatant: After a 24-hour incubation period, the cell culture supernatant is collected.
-
Griess Reaction: The Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant. This reagent reacts with nitrite (B80452) (a stable product of NO) to form a colored azo compound.
-
Measurement: The absorbance of the resulting solution is measured at approximately 540 nm using a microplate reader.
-
Calculation: The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated, and the IC₅₀ value is determined.
Signaling Pathways and Molecular Mechanisms
The biological activities of these natural products are intrinsically linked to their interactions with cellular signaling pathways. While the specific mechanisms of this compound are yet to be fully elucidated, the known pathways modulated by its relatives offer valuable insights.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Some terphenylquinones, like polyporic acid, have been shown to influence this pathway.
Caption: Potential inhibition of the NF-κB pathway by polyporic acid.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade involved in cellular processes like inflammation and apoptosis. Atromentin has been implicated in inducing apoptosis, a process often regulated by MAPK signaling.
Caption: Hypothetical activation of the JNK/MAPK pathway by atromentin leading to apoptosis.
Conclusion
This compound belongs to a fascinating family of terphenylquinone natural products with diverse and potent biological activities. While direct experimental data for this compound is currently limited, the structural and biological profiles of its close relatives—atromentin, polyporic acid, and thelephoric acid—provide a strong foundation for predicting its potential as a valuable lead compound in drug discovery. Further research is warranted to fully characterize the bioactivity of this compound and to elucidate its precise mechanisms of action, which may pave the way for the development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - Atromentin (C18H12O6) [pubchemlite.lcsb.uni.lu]
- 5. Atromentin - Wikipedia [en.wikipedia.org]
- 6. Polyporic acid - Wikipedia [en.wikipedia.org]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. Polyporic acid - Wikidata [wikidata.org]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Thelephoric acid - Wikipedia [en.wikipedia.org]
- 12. 2,3,8,9-Tetrahydroxybenzo(1,2-b:4,5-b')bisbenzofuran-6,12-dione | C18H8O8 | CID 135464206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Aurantimycins, new depsipeptide antibiotics from Streptomyces aurantiacus IMET 43917. Production, isolation, structure elucidation, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery and Semisynthesis of Aurantiacin A: A Unique Ascorbylated 9- epi- ent-Kaurane Diterpenoid from the Untapped Plant Isodon aurantiacus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. acmeresearchlabs.in [acmeresearchlabs.in]
- 18. researchgate.net [researchgate.net]
- 19. 2.6. Determination of antioxidant activity by DPPH and Superoxide radical scavenging assays [bio-protocol.org]
- 20. marinebiology.pt [marinebiology.pt]
- 21. mdpi.com [mdpi.com]
- 22. Nitric Oxide Griess Assay [bio-protocol.org]
- 23. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Safe Disposal of 2-O-Methylatromentin: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 2-O-Methylatromentin. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is critical to handle it as a potentially hazardous substance. The following procedures are based on established best practices for the disposal of novel or uncharacterized chemical compounds in a laboratory setting.
Immediate Safety and Hazard Assessment
Due to the lack of specific toxicological data for this compound, a precautionary approach is mandatory. The parent compound, atromentin, is a polyphenol and a benzoquinone with known biological activities, including antibacterial and anticoagulant properties[1][2][3]. The methylation of a hydroxyl group to form this compound may alter its reactivity and toxicity. Therefore, it should be assumed that this compound may be:
-
An irritant to the skin, eyes, and respiratory tract.
-
Harmful if ingested or inhaled.
-
Potentially bioactive with unknown long-term effects.
Personal Protective Equipment (PPE):
When handling this compound in any form (solid or in solution), the following PPE must be worn:
| PPE Category | Specification |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or safety goggles. |
| Body Protection | A standard laboratory coat. |
Spill and Exposure Protocols
In the event of a spill or accidental exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water. |
| Eye Contact | Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
Spill Cleanup:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collection: Place all contaminated materials, including the absorbent, into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable laboratory detergent and water.
Operational Disposal Plan
The primary and required method for the disposal of this compound is through a licensed hazardous waste management service. Under no circumstances should this chemical be disposed of in the regular trash or poured down the drain.
Step-by-Step Disposal Procedure
-
Waste Collection:
-
Collect all waste containing this compound (e.g., unused compound, contaminated consumables, solutions) in a dedicated, chemically compatible, and leak-proof container.
-
For solid waste, a high-density polyethylene (B3416737) (HDPE) or glass container is suitable.
-
For liquid waste, use a container with a secure screw-top cap. Do not use containers with stoppers or parafilm as a primary seal.
-
-
Labeling:
-
Clearly label the waste container with a "Hazardous Waste" label.
-
The label must include:
-
The full chemical name: "this compound" (avoid abbreviations).
-
The approximate quantity of the waste.
-
The date of accumulation.
-
The name and contact information of the generating laboratory or researcher.
-
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
It is best practice to use secondary containment, such as a larger, chemically resistant tray or bin, to prevent the spread of any potential leaks.
-
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Disposal Workflow Diagram
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 2-O-Methylatromentin
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2-O-Methylatromentin. Adherence to these procedures is essential to ensure personal safety and proper management of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1] Appropriate PPE is mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves frequently, especially if they become contaminated. |
| Body Protection | Flame-resistant lab coat | A lab coat made of flame-resistant material or 100% cotton should be worn and fully buttoned.[2] Synthetic materials that can melt when ignited should be avoided.[2] |
| Eye and Face Protection | Chemical splash goggles and face shield | Chemical splash goggles are required for all handling procedures.[1] A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Respiratory Protection | N95 Respirator or higher | If handling this compound as a powder outside of a chemical fume hood or ventilated balance enclosure, an N95 respirator is necessary to prevent inhalation of airborne particles. All work with volatile solutions should be conducted in a chemical fume hood to avoid vapor inhalation.[3][4] |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2][3][5]
-
Preparation : Don all required PPE as outlined in Table 1. Ensure the chemical fume hood is operational.
-
Containment : Place a disposable weigh boat or paper on the analytical balance inside the fume hood. If the balance cannot be placed inside the hood, use a ventilated balance enclosure.
-
Transfer : Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid creating dust.
-
Cleaning : Once the desired amount is weighed, carefully close the primary container. Clean the spatula and any contaminated surfaces within the fume hood.
-
Disposal : Dispose of the weigh boat or paper as hazardous waste.
-
Preparation : Don all required PPE. Perform all steps within a chemical fume hood.
-
Solvent Dispensing : Measure the required volume of the solvent into a suitable container (e.g., beaker, flask).
-
Addition of Compound : Slowly add the pre-weighed this compound to the solvent while stirring to ensure proper mixing. If the solvent is flammable, avoid using equipment that could be an ignition source, such as certain types of stir plates.[6]
-
Container Sealing : Once the compound is fully dissolved, securely cap the container.
-
Labeling : Clearly label the container with the chemical name, concentration, solvent, date of preparation, and appropriate hazard warnings.
Emergency Procedures: Spill and Exposure Management
-
Alert Personnel : Immediately alert others in the vicinity of the spill.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Control Ignition Sources : If the spilled material is flammable, extinguish all nearby flames and turn off any spark-producing equipment.[6][7]
-
Containment : For liquid spills, create a dike around the spill using an inert absorbent material such as spill pillows or pads.[1][8] Do not use paper towels as they are combustible.[8]
-
Absorption : Cover the spill with the absorbent material, starting from the edges and working towards the center.[9]
-
Collection : Once the liquid is absorbed, use non-sparking tools to collect the material into a heavy-duty plastic bag or a designated hazardous waste container.[7][8]
-
Decontamination : Clean the spill area with soap and water.[8]
-
Disposal : Seal and label the container with the cleanup residue as hazardous waste for proper disposal.[1][8]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Skin Contact : Immediately remove contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes.[2] Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste. Improper disposal can lead to environmental contamination and legal repercussions.[10]
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Collection and Storage | Disposal Procedure |
| Unused or Expired this compound | Store in its original or a compatible, tightly sealed container. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name.[11][12] Store in a designated, well-ventilated hazardous waste accumulation area away from incompatible materials.[11] | Arrange for pickup and disposal by a certified hazardous waste management company, following all institutional and local regulations.[11] |
| Contaminated Labware and PPE | Collect disposable items such as gloves, absorbent pads, and weigh boats in a designated, leak-proof hazardous waste container or a heavy-duty plastic bag.[13] The container must be kept closed except when adding waste.[11] | The sealed container should be labeled as "Hazardous Waste" and include a description of the contents. Dispose of through the institution's hazardous waste management program.[11] |
| Solutions of this compound | Collect in a compatible, leak-proof container with a secure cap. Do not mix with incompatible waste streams.[11] The container must be labeled as "Hazardous Waste" with the full names and approximate percentages of all components.[11][12] Leave 5-10% headspace for expansion.[11] | Store in a designated hazardous waste accumulation area with secondary containment.[11] Arrange for disposal through the institution's hazardous waste management program. Never pour chemical waste down the drain.[10] |
Visual Workflow Diagrams
References
- 1. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 2. - Division of Research Safety | Illinois [drs.illinois.edu]
- 3. gz-supplies.com [gz-supplies.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Tips for Hazardous Chemical Handling | Technical Safety Services [techsafety.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

